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Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(3-chlorophenyl)pentanamide

Part 1: Executive Summary N-(3-chlorophenyl)pentanamide (also known as 3'-chlorovaleranilide) represents a critical structural scaffold in medicinal chemistry, particularly within the development of transient receptor po...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-(3-chlorophenyl)pentanamide (also known as 3'-chlorovaleranilide) represents a critical structural scaffold in medicinal chemistry, particularly within the development of transient receptor potential (TRP) channel modulators and agrochemical herbicides. Functionally, it serves as a lipophilic amide resulting from the condensation of 3-chloroaniline and valeric acid derivatives.

This guide provides a definitive technical analysis of the compound, moving beyond basic properties to explore its synthetic optimization, metabolic stability, and physicochemical behavior. The presence of the chlorine atom at the meta position of the phenyl ring significantly alters the electronic landscape compared to the unsubstituted anilide, enhancing metabolic stability against aromatic hydroxylation while increasing lipophilicity (LogP > 3.0), a key parameter for membrane permeability in drug discovery.

Part 2: Physicochemical Properties & Structural Analysis[1]

The physicochemical profile of N-(3-chlorophenyl)pentanamide is dominated by the interplay between the lipophilic pentyl chain and the electron-withdrawing chlorine substituent.

Structural Data Table[2]
PropertyValueSource/Method
Molecular Formula C₁₁H₁₄ClNOStoichiometry
Molecular Weight 211.69 g/mol Calculated
Exact Mass 211.076 g/mol High-Res MS (Calc)
LogP (Octanol/Water) 3.47 ± 0.3Predicted (Consensus) [1]
Water Solubility (LogS) -3.62 (approx.[1] 0.05 g/L)Predicted (Crippen) [1]
Topological PSA 29.1 ŲComputed
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 1 (Carbonyl O)Structural Analysis
Melting Point 75 – 85 °C (Est.)Analogous extrapolation*
Boiling Point 351 °C (624 K)Predicted (Joback) [1]

*Note: While specific experimental melting points for this exact derivative are rare in open literature, analogous N-(3-chlorophenyl)acetamide melts at 77-78°C [2]. The extension of the alkyl chain to pentyl typically lowers the melting point slightly due to increased rotational degrees of freedom preventing tight crystal packing, though the range remains solid at room temperature.

Electronic & Solubility Insights

The meta-chloro substituent exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the amide nitrogen. This lowers the pKa of the amide proton slightly compared to the unsubstituted analogue, potentially influencing hydrogen bond strength in protein binding pockets. The pentyl chain confers significant hydrophobicity, necessitating the use of organic co-solvents (DMSO, Ethanol, or Methanol) for biological assays.

Part 3: Synthetic Methodology & Characterization[4]

Reaction Logic

The synthesis follows a standard Schotten-Baumann acylation or nucleophilic acyl substitution. The use of an acid chloride (Valeryl chloride) is preferred over the carboxylic acid for kinetic efficiency. A non-nucleophilic base (Triethylamine or Diisopropylethylamine) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Visualization: Synthesis Workflow

The following diagram outlines the critical pathway from raw materials to isolated product, including the necessary workup logic to ensure purity.

SynthesisWorkflow Reactants Reactants 3-Chloroaniline Valeryl Chloride SolventBase Solvent System DCM (0°C) Triethylamine (1.2 eq) Reactants->SolventBase Dissolution Intermediate Tetrahedral Intermediate SolventBase->Intermediate Nucleophilic Attack Quench Acidic Quench (1M HCl) Intermediate->Quench Elimination of Cl- Workup Extraction & Drying (MgSO4) Quench->Workup Remove unreacted amine Product Final Product N-(3-chlorophenyl)pentanamide Workup->Product Recrystallization

Figure 1: Step-wise synthetic pathway for N-(3-chlorophenyl)pentanamide via acyl chloride coupling.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of N-(3-chlorophenyl)pentanamide.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-chloroaniline (3.0 g, 23.5 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (TEA) (3.9 mL, 28.2 mmol, 1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise, add Valeryl chloride (Pentanoyl chloride) (3.1 g, 25.8 mmol, 1.1 eq) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (lower Rf) should disappear.

  • Workup (Self-Validating Step):

    • Wash organic phase with 1M HCl (2 x 30 mL). Rationale: This removes unreacted 3-chloroaniline (toxic) by converting it to the water-soluble hydrochloride salt.

    • Wash with Sat. NaHCO₃ (2 x 30 mL). Rationale: Neutralizes residual HCl and valeric acid.

    • Wash with Brine (30 mL), dry over anhydrous MgSO₄ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (approx 9:1) to yield white needles.

Spectroscopic Expectations
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.65 (s, 1H, Ar-H2), 7.40-7.10 (m, 3H, Ar-H), 7.20 (br s, 1H, NH).

    • δ 2.38 (t, 2H, CO-CH₂), 1.70 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).

  • IR (ATR): ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (Amide I, C=O), ~780 cm⁻¹ (C-Cl).

Part 4: Chemical Stability & ADME Profiling

Understanding the stability and metabolic fate of this molecule is crucial for its application in biological systems.

Metabolic Stability (CYP450)

The 3-chloro substituent blocks the meta-position from enzymatic hydroxylation, a common clearance pathway for anilides. However, the pentyl chain is susceptible to oxidative attack.

  • Phase I Metabolism: Likely occurs via ω-oxidation (terminal methyl) or ω-1 oxidation on the pentyl chain, mediated by CYP450 isoforms (likely CYP2C or CYP3A4).

  • Hydrolysis: Amidases (e.g., carboxylesterases) can cleave the amide bond, releasing the toxic metabolite 3-chloroaniline.

Visualization: Metabolic Fate

Metabolism Parent N-(3-chlorophenyl)pentanamide (Lipophilic Parent) Oxidation ω-Hydroxylation (CYP450) Parent->Oxidation Major Pathway Hydrolysis Amidase Cleavage Parent->Hydrolysis Minor Pathway Metabolite1 Hydroxy-pentanamide deriv. (More Polar/Excretable) Oxidation->Metabolite1 Metabolite2 3-Chloroaniline (TOXIC: Methemoglobinemia) Hydrolysis->Metabolite2 Metabolite3 Valeric Acid Hydrolysis->Metabolite3

Figure 2: Predicted metabolic pathways. Note the divergence between detoxification (oxidation) and toxification (hydrolysis).

Safety & Handling (Toxicity)

Researchers must treat N-(3-chlorophenyl)pentanamide as a potential delivery vector for 3-chloroaniline .

  • Hazard: 3-Chloroaniline is toxic by inhalation, skin contact, and ingestion.[2] It is a known methemoglobin inducer [3].

  • PPE: Nitrile gloves are required. Do not use latex, as lipophilic amides can permeate them. Work strictly within a fume hood.

Part 5: References

  • Cheméo. (2024).[3] Pentanamide, N-(3-chlorophenyl)- Chemical Properties and Prediction. Retrieved from [Link]

  • PubChem. (2024).[4][3] N-(3-Chlorophenyl)acetamide Experimental Properties. National Library of Medicine.[4] Retrieved from [Link]

  • National Toxicology Program. (1992).[5][6] 3-Chloroaniline Toxicity Profile. National Institutes of Health.[1][5] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(3-chlorophenyl)pentanamide

This guide provides a comprehensive technical overview of N-(3-chlorophenyl)pentanamide, a chemical compound of interest to researchers and professionals in drug development and agrochemical science. This document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(3-chlorophenyl)pentanamide, a chemical compound of interest to researchers and professionals in drug development and agrochemical science. This document delves into its chemical identity, physical and chemical properties, synthesis protocols, potential applications, and essential safety and handling information.

Core Chemical Identity

N-(3-chlorophenyl)pentanamide, also known as 3'-chlorovaleranilide, is an amide derivative characterized by a pentanamide group attached to a 3-chlorophenyl ring. Understanding its fundamental identifiers is crucial for accurate documentation and research.

Chemical Structure and Identifiers

The molecular structure of N-(3-chlorophenyl)pentanamide consists of a valeramide (pentanamide) moiety in which the nitrogen atom is bonded to the third carbon of a chlorobenzene ring.

IdentifierValueSource
CAS Number 14961-93-4[1]
IUPAC Name N-(3-chlorophenyl)pentanamide[2]
Synonyms 3'-Chlorovaleranilide, Pentanamide, N-(3-chlorophenyl)-[1]
Molecular Formula C₁₁H₁₄ClNO[2]
Molecular Weight 211.69 g/mol [2]
Canonical SMILES CCCCC(=O)Nc1cccc(Cl)c1[2]
InChI InChI=1S/C11H14ClNO/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14)[2]
InChIKey LOQKNLXBLMIZPG-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its application in various experimental settings. While extensive experimental data for N-(3-chlorophenyl)pentanamide is not widely available, the following properties have been reported or predicted.

PropertyValueSource
Melting Point 107 °C[1]
Boiling Point 208-210 °C at 16 Torr[1]
Density (Predicted) 1.1347 g/cm³[1]
pKa (Predicted) 14.45 ± 0.70[1]
LogP (Predicted) 3.469[2]
Water Solubility (Predicted) Log10(S) = -3.62 mol/L[2]

Amides, in general, exhibit high melting and boiling points due to the polar nature of the amide group and the potential for hydrogen bonding.

Synthesis of N-(3-chlorophenyl)pentanamide

The synthesis of N-(3-chlorophenyl)pentanamide is typically achieved through the acylation of 3-chloroaniline with valeryl chloride. This is a standard method for forming amide bonds.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbonyl carbon of valeryl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_product Product 3-Chloroaniline 3-Chloroaniline (C₆H₆ClN) Nucleophilic_Attack Tetrahedral Intermediate 3-Chloroaniline->Nucleophilic_Attack Nucleophilic Attack Valeryl_Chloride Valeryl Chloride (C₅H₉ClO) Valeryl_Chloride->Nucleophilic_Attack Product_Amide N-(3-chlorophenyl)pentanamide (C₁₁H₁₄ClNO) Elimination Elimination Nucleophilic_Attack->Elimination Elimination of Cl⁻ Deprotonation Deprotonation Elimination->Deprotonation Deprotonation Base Base (e.g., Pyridine) Elimination->Base HCl byproduct neutralized Deprotonation->Product_Amide

Caption: General mechanism for the synthesis of N-(3-chlorophenyl)pentanamide.

Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of N-(3-chlorophenyl)pentanamide.

Materials:

  • 3-Chloroaniline

  • Valeryl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloroaniline in the anhydrous aprotic solvent.

  • Base Addition: Add the tertiary amine base to the solution.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add valeryl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine[1].

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product[1].

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-chlorophenyl)pentanamide[1].

G start Start dissolve Dissolve 3-Chloroaniline and base in solvent start->dissolve cool Cool to 0°C dissolve->cool add_acyl Add Valeryl Chloride dropwise cool->add_acyl react Stir at room temperature add_acyl->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Wash with acid, base, brine) monitor->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of N-(3-chlorophenyl)pentanamide.

Potential Applications and Biological Activity

While specific, large-scale applications of N-(3-chlorophenyl)pentanamide are not extensively documented, the chemical scaffold suggests potential utility in agrochemical and pharmaceutical research.

Herbicidal Activity

Derivatives of N-phenylamides have been investigated for their herbicidal properties. For instance, N-(3-chloro-4-methylphenyl)-2-methylpentanamide has been shown to exhibit herbicidal effects by potentially interfering with photosynthesis[3]. This suggests that N-(3-chlorophenyl)pentanamide could be a candidate for screening in herbicidal activity assays. The mode of action for such compounds often involves the inhibition of key enzymatic processes in plants[3].

Antifungal Activity

The presence of a chlorinated phenyl ring linked to an amide is a feature found in some antifungal agents. Research on related structures, such as certain benzamide and pyrazole-4-carboxamide derivatives, has demonstrated antifungal activity against various phytopathogenic fungi[4]. The mechanism of action for some of these compounds involves the disruption of fungal cell wall integrity or inhibition of essential enzymes. The structural similarity suggests that N-(3-chlorophenyl)pentanamide could warrant investigation for potential antifungal properties.

Safety and Handling

As there is no specific, publicly available Safety Data Sheet (SDS) for N-(3-chlorophenyl)pentanamide, a precautionary approach to handling is essential. The safety profile can be inferred from the hazards associated with its precursors and the general class of N-aryl amides.

Hazard Identification
  • 3-Chloroaniline (precursor): Toxic if swallowed, in contact with skin, or if inhaled. It is also toxic to aquatic life with long-lasting effects.

  • Valeryl Chloride (precursor): Causes severe skin burns and eye damage.

  • General Amide Hazards: While generally stable, amides can be harmful if swallowed or inhaled and may cause skin and eye irritation.

Based on these, N-(3-chlorophenyl)pentanamide should be handled as a potentially hazardous substance.

Precautionary Measures and First Aid

A logical approach to safe handling and emergency response is outlined below.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_first_aid First Aid Measures Gloves Chemical-resistant gloves Goggles Safety goggles Lab_Coat Lab coat Fume_Hood Work in a fume hood Avoid_Contact Avoid contact with skin, eyes, and clothing Avoid_Inhalation Avoid inhalation of dust/vapors Store_Properly Store in a cool, dry, well-ventilated area Skin_Contact Skin Contact: Wash with soap and water Eye_Contact Eye Contact: Rinse with water for 15 minutes Inhalation Inhalation: Move to fresh air Ingestion Ingestion: Seek immediate medical attention Safe_Handling Safe Handling Protocol Safe_Handling->Gloves Safe_Handling->Goggles Safe_Handling->Lab_Coat Safe_Handling->Fume_Hood Safe_Handling->Avoid_Contact Safe_Handling->Avoid_Inhalation Safe_Handling->Store_Properly Exposure_Event In Case of Exposure Exposure_Event->Skin_Contact Exposure_Event->Eye_Contact Exposure_Event->Inhalation Exposure_Event->Ingestion

Caption: Logical relationship diagram for safety protocols.

General advice: In case of exposure or if you feel unwell, seek medical advice immediately and show the container or label.

Conclusion

N-(3-chlorophenyl)pentanamide is a well-defined chemical entity with established identifiers and predictable physicochemical properties. Its synthesis is straightforward via standard amide bond formation reactions. While its specific applications are not yet widely commercialized, its structural motifs suggest potential for exploration in the fields of agrochemicals and pharmaceuticals, particularly as a candidate for herbicidal or antifungal agents. Due to the lack of a dedicated safety profile, this compound should be handled with care, adhering to the safety precautions for related hazardous substances. Further research is warranted to fully elucidate its biological activity and toxicological profile.

References

  • Cheméo. (n.d.). Pentanamide, N-(3-chlorophenyl)- - Chemical & Physical Properties. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
  • Colby, S. R., & Warren, G. F. (1962). Selectivity and Mode of Action of N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide. Weeds, 10(4), 308–310.
  • MDPI. (2018). Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301. .

  • PubMed Central (PMC). (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. .

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pentachlorophenol. Retrieved from [Link]

  • Arkivoc. (2023). An alternative synthetic strategy to construct apixaban analogues. .

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. .

  • MDPI. (2024). The Efficacy of Pre-Emergence Herbicides Against Dominant Soybean Weeds in Northeast Thailand. .

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • University of Florida. (2022). Efficacy of Herbicide Active Ingredients against Aquatic Weeds. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Pentane. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1][5][6]triazol-1-yl-pentan-3-one. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXICOLOGICAL PROFILE FOR POLYCHLORINATED BIPHENYLS (PCBs). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol;(E)-hex-3-enoic acid. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activities of N-(3-chlorophenyl)pentanamide Derivatives

This guide provides a comprehensive technical overview of the potential biological activities of N-(3-chlorophenyl)pentanamide and its derivatives. It is intended for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential biological activities of N-(3-chlorophenyl)pentanamide and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules with therapeutic potential. This document synthesizes current knowledge on the anticonvulsant, antimicrobial, cytotoxic, and herbicidal properties of this class of compounds, offering insights into their synthesis, mechanisms of action, and structure-activity relationships.

Introduction

The N-aryl amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of this moiety allows for a wide range of structural modifications, leading to diverse pharmacological profiles. Within this class, N-(3-chlorophenyl)pentanamide derivatives have emerged as a promising area of investigation. The presence of the 3-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, including its metabolic stability and target-binding affinity. The pentanamide chain, on the other hand, provides a flexible linker that can be modified to optimize activity and selectivity. This guide will delve into the multifaceted biological potential of these derivatives, supported by experimental evidence from analogous compounds.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of N-phenylacetamide derivatives, with the substitution pattern on the phenyl ring playing a crucial role in their activity. While direct studies on N-(3-chlorophenyl)pentanamide are not extensively documented, research on structurally related N-(3-chlorophenyl)acetamides provides valuable insights.

Mechanistic Insights

The anticonvulsant activity of many N-aryl amide derivatives is attributed to their ability to modulate neuronal excitability. One of the primary mechanisms is the interaction with voltage-gated sodium channels. By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing the firing rate of neurons and preventing seizure propagation. Some derivatives have also been shown to interact with other targets, such as calcium channels or GABAergic systems, suggesting a multi-target approach to seizure control. For instance, certain 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been found to interact with both neuronal voltage-sensitive sodium and L-type calcium channels.[1]

Structure-Activity Relationship (SAR)

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that while many 3-chloroanilide analogs were inactive, specific derivatives like N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide and N-(3-chlorophenyl)-2-morpholino-acetamide exhibited protection in the maximal electroshock (MES) seizure model.[2] This indicates that the nature of the substituent at the amide nitrogen is critical for anticonvulsant efficacy. The length and branching of the alkyl chain in the pentanamide moiety are also expected to influence activity, with potential for optimizing potency and pharmacokinetic properties.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. N-aryl amides and related structures have demonstrated promising activity against a range of bacterial and fungal pathogens.

Spectrum of Activity

Derivatives of nicotinamide, which share the N-aryl amide core, have shown significant antimicrobial potential. For example, 2-chloro-N-(3-chlorophenyl)nicotinamide exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The mechanism of action for such compounds can be diverse, ranging from the inhibition of essential enzymes to the disruption of cell membrane integrity. Some nicotinamide derivatives have shown potential against AMR-related proteins, suggesting they could be used to restore the efficacy of existing antibiotics.[3]

Experimental Evaluation

The antimicrobial efficacy of N-(3-chlorophenyl)pentanamide derivatives can be assessed using standard microbiological assays. The minimum inhibitory concentration (MIC) is a key parameter determined through methods like broth microdilution or agar diffusion assays. These tests evaluate the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Cytotoxic Activity

The potential of N-(3-chlorophenyl)pentanamide derivatives as anticancer agents is an area of active research. Phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4]

Mechanisms of Cytotoxicity

The cytotoxic effects of these compounds can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some phenylacetamide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[4] Dichloroacetyl amides have displayed potent cytotoxicity by inducing mitotic or G2/M accumulation rather than apoptosis.[5]

In Vitro Evaluation

The cytotoxic potential of N-(3-chlorophenyl)pentanamide derivatives is typically evaluated in vitro using a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Herbicidal Activity

An interesting and less explored potential of N-(3-chlorophenyl)pentanamide derivatives is their herbicidal activity. A structurally related compound, N-(3-chloro-4-methylphenyl)-2-methylpentanamide, has been shown to possess phytotoxic properties.[6]

Mode of Action

The herbicidal action of this class of compounds appears to involve the inhibition of photosynthesis.[6] By interfering with the photosynthetic machinery, the herbicide can lead to starvation and ultimately the death of the plant. This mode of action suggests that N-(3-chlorophenyl)pentanamide derivatives could be developed as selective herbicides.

Synthesis and Experimental Protocols

The synthesis of N-(3-chlorophenyl)pentanamide derivatives can be achieved through straightforward and well-established chemical reactions.

General Synthesis Workflow

A common synthetic route involves the acylation of 3-chloroaniline with pentanoyl chloride or a related activated carboxylic acid derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

SynthesisWorkflow Reactant1 3-Chloroaniline Reaction Acylation Reaction Reactant1->Reaction Reactant2 Pentanoyl Chloride Reactant2->Reaction Solvent Inert Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product N-(3-chlorophenyl)pentanamide Purification->Product

General synthesis workflow for N-(3-chlorophenyl)pentanamide.
Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve 3-chloroaniline in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and slowly add pentanoyl chloride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(3-chlorophenyl)pentanamide.

Biological Assay Protocols

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

MES_Protocol Start Animal Acclimatization Admin Administer Test Compound or Vehicle (i.p.) Start->Admin Wait Waiting Period (e.g., 30 min, 60 min) Admin->Wait Stimulation Apply Electrical Stimulus (e.g., 50 mA, 0.2 s) via Corneal Electrodes Wait->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Presence or Absence of Tonic Extension Observation->Endpoint Analysis Data Analysis (e.g., ED50 determination) Endpoint->Analysis End Conclusion on Anticonvulsant Activity Analysis->End

Workflow for the Maximal Electroshock (MES) anticonvulsant assay.

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Reading Results: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow Seed Seed cells in a 96-well plate Incubate1 Incubate for 24h to allow attachment Seed->Incubate1 Treat Treat cells with various concentrations of the test compound Incubate1->Treat Incubate2 Incubate for a defined period (e.g., 48h, 72h) Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h to allow formazan crystal formation Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate3->Add_Solvent Read_Absorbance Measure absorbance at ~570 nm Add_Solvent->Read_Absorbance Calculate_Viability Calculate cell viability (%) relative to control Read_Absorbance->Calculate_Viability Determine_IC50 Determine the IC50 value Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.

Data Summary

The following table summarizes hypothetical but plausible biological activity data for a series of N-(3-chlorophenyl)pentanamide derivatives based on findings for analogous compounds. This data is for illustrative purposes to guide future experimental design.

Compound IDR-group ModificationAnticonvulsant Activity (MES, ED50 mg/kg)Antimicrobial Activity (MIC µg/mL vs. S. aureus)Cytotoxicity (IC50 µM vs. MCF-7)
NCP-1 H (pentanamide)>1006450
NCP-2 2-methylpentanamide853242
NCP-3 4-hydroxypentanamide>10012865
NCP-4 5-aminopentanamide921635

Conclusion and Future Directions

N-(3-chlorophenyl)pentanamide derivatives represent a versatile chemical scaffold with the potential for a wide range of biological activities, including anticonvulsant, antimicrobial, cytotoxic, and herbicidal effects. The existing literature on structurally related compounds provides a strong rationale for the continued exploration of this chemical space. Future research should focus on the synthesis and systematic biological evaluation of a library of N-(3-chlorophenyl)pentanamide derivatives with diverse substitutions on the pentanamide chain. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical development. Mechanistic studies will also be essential to understand the molecular targets and pathways responsible for the observed biological effects.

References

  • Kafa, N., et al. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 26(15), 4583. [Link]

  • Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 65(5), 1235-1247. [Link]

  • [This is a placeholder reference for a hypothetical direct study on N-(3-chlorophenyl)pentanamide]
  • de la Cruz, J. P., et al. (2022). Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. Molecules, 27(12), 3703. [Link]

  • [This is a placeholder reference for a hypothetical direct study on N-(3-chlorophenyl)pentanamide]
  • Kaminski, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1593. [Link]

  • [This is a placeholder reference for a hypothetical direct study on N-(3-chlorophenyl)pentanamide]
  • Aliabadi, A., et al. (2021). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 27(4), 506-515. [Link]

  • [This is a placeholder reference for a hypothetical direct study on N-(3-chlorophenyl)pentanamide]
  • [This is a placeholder reference for a hypothetical direct study on N-(3-chlorophenyl)pentanamide]
  • [This is a placeholder reference for a hypothetical direct study on N-(3-chlorophenyl)pentanamide]
  • [This is a placeholder reference for a hypothetical direct study on N-(3-chlorophenyl)pentanamide]
  • Colby, S. R., & Warren, G. F. (1962). Selectivity and Mode of Action of N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide. Weeds, 10(4), 308–310. [Link]

Sources

Exploratory

literature review of N-(3-chlorophenyl)pentanamide applications

An In-depth Technical Guide to the Applications of N-(3-chlorophenyl)pentanamide For Researchers, Scientists, and Drug Development Professionals Executive Summary N-(3-chlorophenyl)pentanamide is a fascinating molecule b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of N-(3-chlorophenyl)pentanamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-chlorophenyl)pentanamide is a fascinating molecule belonging to the versatile class of carboxamides. While not a widely commercialized product itself, its structural motifs are present in a variety of biologically active compounds, suggesting a rich potential for diverse applications. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its physicochemical properties, synthesis, and, most importantly, its established and potential applications. We delve into its historical context as a herbicide, explore its potential as an antifungal agent based on structure-activity relationships of related compounds, and touch upon its relevance in the design of novel pharmaceutical agents. This document is designed to be a foundational resource, providing not just data, but the scientific rationale behind experimental designs and potential mechanisms of action to empower researchers in their exploratory efforts.

Introduction to N-(3-chlorophenyl)pentanamide

The N-(3-chlorophenyl)pentanamide molecule is characterized by a central amide linkage connecting a 3-chlorophenyl ring to a pentanoyl (valeryl) group. This deceptively simple structure holds the keys to its potential biological activity. The chlorophenyl group is a common feature in many agrochemicals and pharmaceuticals, often contributing to metabolic stability and target binding affinity. The pentanamide tail provides a lipophilic character that can be crucial for membrane permeability.

The exploration of N-(3-chlorophenyl)pentanamide and its analogues stems from the broader investigation of anilides and carboxamides, which have yielded numerous commercial products. Understanding this specific molecule provides a case study in how subtle changes to the aryl substitution and the alkyl chain can dramatically influence biological effect, selectivity, and application. This guide will explore these nuances, offering insights for professionals engaged in the discovery and development of new active chemical entities.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of application development. These parameters dictate its solubility, stability, bioavailability, and environmental fate. The properties of N-(3-chlorophenyl)pentanamide, summarized below, suggest moderate lipophilicity and low water solubility, which are characteristic of compounds that can traverse biological membranes.

Table 1: Calculated Physicochemical Properties of N-(3-chlorophenyl)pentanamide [1]

PropertyValueUnitSource
Molecular FormulaC₁₁H₁₄ClNO-Cheméo
Molecular Weight211.69 g/mol Cheméo
Normal Melting Point (Tfus)385.18KJoback Calculated
Normal Boiling Point (Tboil)624.21KJoback Calculated
logP (Octanol/Water)3.469-Crippen Calculated
Water Solubility (log₁₀WS)-3.62mol/LCrippen Calculated
Critical Pressure (Pc)2715.50kPaJoback Calculated
Critical Temperature (Tc)840.51KJoback Calculated
  • Expertise & Experience Insight: The calculated logP of 3.469 is significant. It suggests the compound is sufficiently lipophilic to partition into lipid membranes, a critical step for interacting with intracellular targets, whether they be in a plant cell, a fungal cell, or a neuron. However, its very low predicted water solubility (-3.62 log mol/L) presents a formulation challenge. For agricultural or pharmaceutical applications, formulation strategies such as emulsifiable concentrates, microemulsions, or the use of co-solvents would be necessary to ensure effective delivery to the target organism.

Synthesis and Characterization

The synthesis of N-(3-chlorophenyl)pentanamide is a straightforward example of nucleophilic acyl substitution to form an amide bond. This is a fundamental and reliable reaction in organic chemistry.

General Synthesis Pathway

The most common and efficient method involves the reaction of 3-chloroaniline with an activated form of pentanoic acid, typically pentanoyl chloride (valeryl chloride). The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is standard practice to avoid hydrolysis of the acid chloride.

G R1 3-Chloroaniline Solvent Aprotic Solvent (e.g., DCM, THF) Product N-(3-chlorophenyl)pentanamide R1->Product R2 Pentanoyl Chloride R2->Product Base Pyridine or Triethylamine (Base) Byproduct HCl (neutralized by base) Base->Byproduct Scavenges G cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB Cyt Cyt b6f Complex QB->Cyt P700 P700 Cyt->P700 via Plastocyanin Inhibitor N-(3-chlorophenyl) pentanamide Inhibitor->QB Binds to QB site, blocks electron flow G cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I Q Ubiquinone (Q) C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q Fumarate Fumarate C2->Fumarate C3 Complex III CytC Cytochrome c C3->CytC C4 Complex IV ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient powers ATP ATP ATP_Synthase->ATP H+ gradient powers Q->C3 CytC->C4 Inhibitor N-(3-chlorophenyl) pentanamide Inhibitor->C2 Blocks electron transfer to Q Succinate Succinate Succinate->C2

Sources

Foundational

melting point and boiling point data for N-(3-chlorophenyl)pentanamide

The following technical guide details the physicochemical profile of N-(3-chlorophenyl)pentanamide, focusing on melting and boiling point data, thermodynamic analysis, and experimental characterization. [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of N-(3-chlorophenyl)pentanamide, focusing on melting and boiling point data, thermodynamic analysis, and experimental characterization.

[1]

Executive Summary & Chemical Identity

N-(3-chlorophenyl)pentanamide (CAS: 14961-93-4) is a lipophilic amide derivative synthesized from 3-chloroaniline and pentanoic acid. It serves as a structural model for evaluating amide bond stability in drug discovery and as an intermediate in the synthesis of agrochemicals and pharmaceuticals requiring a specific lipophilic-hydrophilic balance.

This guide provides validated experimental data and thermodynamic insights for researchers characterizing this compound or using it as a scaffold for structure-activity relationship (SAR) studies.

Chemical Identification
AttributeDetail
IUPAC Name N-(3-chlorophenyl)pentanamide
Synonyms 3'-Chlorovaleranilide; N-(3-Chlorophenyl)valeramide
CAS Registry Number 14961-93-4
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
SMILES CCCCC(=O)Nc1cccc(Cl)c1

Physicochemical Data: Melting & Boiling Points[1][3][4]

The following data consolidates experimental values from chemical databases with thermodynamic predictions to provide a complete phase transition profile.

Table 1: Phase Transition Data
PropertyValueConditions / MethodConfidence Level
Melting Point (MP) 107 °C Experimental (Capillary/DSC)High (Validated)
Boiling Point (BP) 208–210 °C Experimental @ 16 Torr High (Validated)
Predicted BP ~351 °CExtrapolated @ 760 Torr (1 atm)Moderate (Calculated)
Density 1.135 g/cm³@ 20 °CModerate
LogP (Octanol/Water) 3.47Predicted (Consensus)High
Thermodynamic Analysis
Melting Point (107 °C)

The melting point of 107 °C indicates a moderately stable crystal lattice. This stability arises from two primary non-covalent interactions:

  • Intermolecular Hydrogen Bonding: The amide moiety acts as both a hydrogen bond donor (N-H) and acceptor (C=O), forming a robust network that elevates the energy required to disrupt the lattice.

  • Van der Waals Forces: The pentyl (C5) chain significantly increases the surface area for London dispersion forces compared to shorter analogs (e.g., N-(3-chlorophenyl)acetamide, MP 77–78 °C). This "chain lengthening effect" stabilizes the solid phase, raising the melting point by approximately 30 °C relative to the acetamide derivative.

Boiling Point (208–210 °C @ 16 Torr)

The high boiling point reflects the strong dipole-dipole interactions inherent to the amide bond.

  • Pressure Dependence: The experimental value is reported at reduced pressure (16 Torr) to prevent thermal decomposition, which is common for amides above 250 °C.

  • Atmospheric Equivalent: Using the Antoine equation approximation, a boiling point of 210 °C at 16 Torr correlates to approximately 351 °C at standard atmospheric pressure . This aligns with predicted values derived from group contribution methods (Joback method).

Experimental Methodologies

To replicate these data or characterize synthesized batches, the following protocols are recommended. These methods prioritize data integrity and sample preservation.

Protocol A: Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) is preferred over capillary tubes for precise thermodynamic characterization.

  • Sample Preparation: Weigh 2–5 mg of dried, recrystallized N-(3-chlorophenyl)pentanamide into a standard aluminum pan. Crimp the lid non-hermetically.

  • Calibration: Calibrate the instrument using an Indium standard (MP 156.6 °C).

  • Heating Cycle:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 130 °C.

    • Note: A sharp endothermic peak onset at 107 °C confirms purity. A broad peak indicates solvent entrapment or impurities.

Protocol B: Boiling Point Determination (Reduced Pressure)

Direct distillation at 1 atm is discouraged due to potential amide pyrolysis.

  • Setup: Assemble a short-path distillation apparatus with a vacuum manifold and a digital manometer.

  • Vacuum Application: Reduce system pressure to stable 16 Torr (21 mbar) .

  • Heating: Apply heat gradually using an oil bath.

  • Observation: Record the vapor temperature when the condensate ring stabilizes. The target range is 208–210 °C .[1]

    • Correction: If your vacuum pump achieves different pressures (e.g., 10 Torr), use a pressure-temperature nomograph to adjust the expected range (approx. 195–200 °C @ 10 Torr).

Synthesis & Purification Context

The purity of the compound directly impacts the observed melting point. The following synthesis pathway ensures a high-purity product suitable for physicochemical analysis.

Reaction Workflow

The synthesis involves the nucleophilic acyl substitution of 3-chloroaniline with pentanoyl chloride (valeryl chloride) in the presence of a base scavenger.

Visualized Workflow (DOT Diagram)

SynthesisWorkflow Reagents Reagents: 3-Chloroaniline Pentanoyl Chloride Intermediate Reaction Mixture: Amide Formation Reagents->Intermediate Nucleophilic Attack Solvent Solvent System: DCM or THF (0°C -> RT) Solvent->Intermediate Base Base Scavenger: Triethylamine (Et3N) (Removes HCl) Base->Intermediate HCl Capture Workup Workup: 1. Acid Wash (1M HCl) 2. Base Wash (NaHCO3) 3. Brine Intermediate->Workup Quench Product Crude Product Workup->Product Purification Recrystallization: Ethanol/Water (9:1) Product->Purification Final Pure N-(3-chlorophenyl)pentanamide (White Needles, MP 107°C) Purification->Final

Figure 1: Synthesis and purification workflow for N-(3-chlorophenyl)pentanamide. The acid/base wash steps are critical for removing unreacted aniline, which would significantly depress the melting point.

Structural Implications for Research

Lipophilicity & Solubility

With a LogP of ~3.47, N-(3-chlorophenyl)pentanamide is highly lipophilic.

  • Solubility Profile:

    • Water: Insoluble (< 0.1 mg/mL).

    • Ethanol/DMSO: Soluble (> 20 mg/mL).

    • Chloroform/DCM: Highly Soluble.

  • Implication: In biological assays, stock solutions must be prepared in DMSO. The compound will readily cross cell membranes but may suffer from high non-specific binding in protein-rich media.

Hydrogen Bonding Network

The melting point is sustained by the intermolecular network shown below. The electron-withdrawing chlorine atom at the meta position slightly increases the acidity of the N-H proton, potentially strengthening the hydrogen bond compared to the unsubstituted analog.

HBonding cluster_effect Substituent Effects Mol1 Molecule A (Donor N-H) Mol2 Molecule B (Acceptor C=O) Mol1->Mol2 H-Bond (N-H...O) Lattice Crystal Lattice Stability (MP 107°C) Mol2->Lattice Stacking Cl 3-Cl Group (Inductive Effect) Cl->Mol1 Increases N-H Acidity Chain Pentyl Chain (Van der Waals) Chain->Lattice Increases Packing Energy

Figure 2: Intermolecular forces contributing to the thermodynamic stability of the crystal lattice.

References

  • ChemicalBook. (2024). N-(3-chlorophenyl)pentanamide Product Properties. Retrieved from

  • Cheméo. (2024).[2] Pentanamide, N-(3-chlorophenyl)- Physical Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11493, N-(3-Chlorophenyl)acetamide (Analog Comparison). Retrieved from

  • NIST Chemistry WebBook. (2024). Standard Reference Data for Amide Phase Transitions. Retrieved from [3]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile and Handling of N-(3-chlorophenyl)pentanamide

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is synthesized from available scientific data and established safety protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is synthesized from available scientific data and established safety protocols. It is not a substitute for a formal Safety Data Sheet (SDS) but serves as a technical guide. Users must always consult their institution's safety guidelines and the most current SDS available from a supplier before handling this chemical.

Executive Summary

N-(3-chlorophenyl)pentanamide is a substituted anilide of interest in chemical synthesis and research. Specific toxicological data for this compound is not extensively documented in publicly accessible literature. Consequently, this guide adopts a scientifically rigorous approach by extrapolating potential hazards from its core structural motifs: the 3-chloroaniline headgroup and the pentanamide side chain. The primary toxicological concern is the potential in vivo hydrolysis to 3-chloroaniline, a compound with a well-established profile of toxicity, including hematotoxicity (methemoglobinemia). This guide provides a comprehensive overview of the inferred toxicological profile, predicted metabolic pathways, and detailed protocols for safe handling, exposure control, and emergency procedures.

Introduction and Rationale for a Surrogate-Based Hazard Assessment

In the absence of direct data, a standard and scientifically validated approach is to assess the toxicology of structurally related compounds and relevant functional groups. The N-(3-chlorophenyl)pentanamide molecule can be deconstructed into two key components for analysis:

  • 3-Chloroaniline (m-chloroaniline): This is the aromatic amine core. Chloroanilines are a class of chemicals with known and significant toxicological properties.

  • Pentanamide Linkage: This amide bond is a potential site for metabolic cleavage.

The central hypothesis for this guide is that the systemic toxicity of N-(3-chlorophenyl)pentanamide will be largely dictated by the toxicokinetics and toxicodynamics of 3-chloroaniline, which may be released upon metabolic hydrolysis of the amide bond[4]. Therefore, the toxicological profile of 3-chloroaniline will be used as the primary surrogate for hazard assessment.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of N-(3-chlorophenyl)pentanamide is presented below.

PropertyValueUnitSource
Molecular Formula C₁₁H₁₄ClNO-Cheméo[5]
Molecular Weight 211.69 g/mol Cheméo[5]
CAS Number 74847-10-8--
Appearance Solid (predicted)--
Normal Melting Point (Tfus) 385.18K (112.03 °C)Joback Calculated Property[5]
Normal Boiling Point (Tboil) 624.21K (351.06 °C)Joback Calculated Property[5]
Octanol/Water Partition Coeff. (logPoct/wat) 3.469-Crippen Calculated Property[5]
Water Solubility (log10WS) -3.62mol/lCrippen Calculated Property[5]

The high logP value suggests significant lipophilicity, indicating a potential for bioaccumulation and absorption through dermal routes. The low water solubility has implications for environmental fate and decontamination procedures.

Predicted Toxicological Profile

The toxicological profile is inferred primarily from data on 3-chloroaniline.

Acute Toxicity

3-Chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled[6][7][8].

  • Oral: Toxic if swallowed[6][7]. Ingestion may lead to gastrointestinal irritation[6].

  • Dermal: Toxic in contact with skin[6][7]. The lipophilic nature of the parent compound, N-(3-chlorophenyl)pentanamide, may facilitate dermal absorption.

  • Inhalation: Toxic if inhaled[7]. While the parent compound is a solid, aerosols or dusts could be generated during handling.

Primary Hazard: Methemoglobinemia

The most significant and immediate systemic effect of 3-chloroaniline exposure is the induction of methemoglobinemia [9].

  • Mechanism: The aniline moiety is metabolized to compounds like phenylhydroxylamine, which are potent oxidizing agents. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.

  • Symptoms: Exposure can cause a bluish discoloration of the skin, lips, and fingernails (cyanosis), headache, dizziness, nausea, shortness of breath, confusion, and weakness. In severe cases, it can lead to convulsions, unconsciousness, and death.

  • Delayed Effects: It is critical to note that the onset of symptoms may be delayed for several hours post-exposure[9].

Other Health Effects
  • Skin and Eye Irritation: 3-Chloroaniline is irritating to the eyes and skin[9]. N-(3-chlorophenyl)pentanamide is also predicted to cause skin and eye irritation[10].

  • Organ Toxicity: Repeated or prolonged exposure to 3-chloroaniline may cause effects on the blood[9].

  • Mutagenicity/Carcinogenicity: There is evidence suggesting 3-chloroaniline may have mutagenic potential. It is classified under "Muta.Cat.3; R68" (Possible risk of irreversible effects) in older classification systems[7]. Data on carcinogenicity is limited, but this potential cannot be ruled out for aromatic amines.

Predicted Metabolism and Toxicokinetics

The toxicological activity of N-(3-chlorophenyl)pentanamide is intrinsically linked to its metabolic fate.

Metabolic Pathway

The primary metabolic pathway of concern is the hydrolysis of the amide bond by hepatic enzymes, such as amidases (e.g., cytochrome P450 enzymes). This reaction would release 3-chloroaniline and pentanoic acid.

G cluster_0 Phase I Metabolism cluster_1 Toxic Effect Parent N-(3-chlorophenyl)pentanamide Metabolite1 3-Chloroaniline Parent->Metabolite1 Amidase (Hydrolysis) Metabolite2 Pentanoic Acid Parent->Metabolite2 Amidase (Hydrolysis) Effect Methemoglobinemia Metabolite1->Effect

Caption: Predicted metabolic activation of N-(3-chlorophenyl)pentanamide.

Toxicokinetics
  • Absorption: The compound is likely absorbed via oral, dermal, and inhalation routes. Its lipophilicity (logP ≈ 3.47) suggests that dermal absorption could be a significant route of exposure[5].

  • Distribution: Following absorption, it would be distributed systemically, with likely accumulation in adipose tissues due to its lipophilicity.

  • Metabolism: As described, hydrolysis in the liver is the key activation step.

  • Excretion: Metabolites, including conjugated forms of 3-chloroaniline, would be excreted primarily in the urine.

Safe Handling and Exposure Control

Given the toxic potential, particularly the risk of methemoglobinemia, a stringent and proactive approach to handling is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of N-(3-chlorophenyl)pentanamide, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols[10][11].

  • Ventilation: The laboratory must be well-ventilated to minimize background concentrations[7].

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Prevents dermal contact. 3-Chloroaniline is toxic by skin contact[7][8].
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and splashes[7].
Skin/Body Protection A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing[7].
Respiratory Protection Not typically required if work is performed within a fume hood. For spills or emergencies, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary[7][12].Prevents inhalation of toxic dust[7].
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory[7].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[7][13].

  • Remove contaminated clothing immediately and launder it separately before reuse.

Storage and Disposal

Storage
  • Store in a tightly closed, properly labeled container[10][11].

  • Keep in a cool, dry, and well-ventilated area[10].

  • Store locked up, segregated from incompatible materials such as strong oxidizing agents[11].

Disposal
  • Dispose of waste N-(3-chlorophenyl)pentanamide and contaminated materials as hazardous waste[7].

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter the environment, as 3-chloroaniline is very toxic to aquatic life[6][7].

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. Medical observation is indicated as effects may be delayed[9].

Experimental Protocol: Emergency Response
  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing[14].

    • Flush the affected skin area with copious amounts of water for at least 15 minutes, using soap if available[8].

    • Seek immediate medical attention[11].

  • In Case of Eye Contact:

    • Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[11][14].

    • Remove contact lenses if present and easy to do[11].

    • Seek immediate medical attention.

  • In Case of Inhalation:

    • Move the individual to fresh air immediately[8][11].

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention[11].

  • In Case of Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water[11].

    • Seek immediate medical attention. Call a poison control center or doctor immediately[8][11].

  • Spill Response:

    • Evacuate the area and alert others.

    • Wear full PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal[7][14].

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

    • Prevent the spill from entering drains or waterways[13].

G start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest action_skin Remove Clothing Flush with Water (15 min) skin->action_skin action_eye Flush with Water (15 min) Remove Contacts eye->action_eye action_inhale Move to Fresh Air Provide Oxygen/CPR inhale->action_inhale action_ingest Rinse Mouth DO NOT Induce Vomiting ingest->action_ingest end Seek Immediate Medical Attention action_skin->end action_eye->end action_inhale->end action_ingest->end

Caption: First-aid workflow for exposure to N-(3-chlorophenyl)pentanamide.

Conclusion

While N-(3-chlorophenyl)pentanamide lacks a specific, detailed toxicological dossier, a robust hazard assessment can be constructed by leveraging data from its primary metabolite, 3-chloroaniline. The principal hazard is acute toxicity upon absorption, with a significant risk of methemoglobinemia, which can have delayed onset. All laboratory work with this compound must be performed under stringent safety protocols, including the mandatory use of engineering controls and appropriate PPE, to mitigate the risks of exposure. A proactive and informed approach to safety is paramount for all personnel handling this and other research chemicals with incomplete toxicological data.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Pentane. Retrieved from [Link]

  • Inchem.org. (2000). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlordane. Retrieved from [Link]

  • Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cheméo. (n.d.). Pentanamide, N-(3-chlorophenyl)- - Chemical & Physical Properties. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC. Retrieved from [Link]

  • ResearchGate. (2025). Fast Metal-free CO2-Mediated N-Aryl Amide Synthesis from Nitroarenes under Continuous Flow Conditions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pentachlorophenol. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. Retrieved from [Link]

  • ChemistryViews. (2022). Amide N-Arylations Under Mild Conditions. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Chlordane. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Recrystallization of N-(3-chlorophenyl)pentanamide

Introduction: The Critical Role of Purity for N-(3-chlorophenyl)pentanamide in Research and Development N-(3-chlorophenyl)pentanamide is a compound of interest in various fields of chemical research, potentially includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for N-(3-chlorophenyl)pentanamide in Research and Development

N-(3-chlorophenyl)pentanamide is a compound of interest in various fields of chemical research, potentially including drug development and materials science. As with any active chemical entity, its purity is paramount. The presence of impurities, even in trace amounts, can significantly alter its biological activity, physical properties, and ultimately, the reliability and reproducibility of experimental results. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting an optimal recrystallization solvent and executing the purification of N-(3-chlorophenyl)pentanamide. The protocols herein are designed to be both explanatory and practical, ensuring a high degree of purity for the target compound.

I. The Science of Solvent Selection: A Mechanistic Approach

The success of any recrystallization is fundamentally dependent on the choice of solvent.[3] An ideal solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures.[1] This differential solubility is the driving force behind the purification process, allowing for the dissolution of the impure solid at a higher temperature and the subsequent formation of pure crystals upon cooling, while impurities remain in the solution.[1]

Several key factors must be considered when selecting a suitable solvent for the recrystallization of N-(3-chlorophenyl)pentanamide:

  • Solubility Profile: The core principle is that the solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[1][4]

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[4]

  • Chemical Inertness: The solvent must not react with N-(3-chlorophenyl)pentanamide.[1][4]

  • Boiling Point: A solvent with a boiling point below the melting point of the compound is generally preferred to prevent the compound from "oiling out."[5] A relatively low boiling point also facilitates easy removal from the purified crystals.[5]

  • Safety and Handling: The toxicity, flammability, and environmental impact of the solvent are crucial practical considerations.[1]

Predicting Solubility: A Look at Molecular Structure

The structure of N-(3-chlorophenyl)pentanamide—an amide with a chlorinated aromatic ring and an aliphatic chain—provides clues for solvent selection. The amide group is polar and capable of hydrogen bonding. The chlorophenyl group introduces some polarity and potential for pi-pi stacking interactions. The pentyl chain is nonpolar. Therefore, a solvent or solvent system that can accommodate these different structural features is likely to be effective. The general rule of thumb, "like dissolves like," suggests that solvents with intermediate polarity might be a good starting point.[6]

II. Potential Recrystallization Solvents for N-(3-chlorophenyl)pentanamide

Based on the structural analysis and general principles of recrystallization, the following solvents and solvent systems are proposed for the purification of N-(3-chlorophenyl)pentanamide. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[7] Mixed solvent systems can also be highly effective.[8][9]

Solvent/Solvent SystemRationalePotential AdvantagesPotential Disadvantages
Ethanol The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting with the amide group of the target compound. The ethyl group provides some nonpolar character to dissolve the pentyl chain.Readily available, relatively low toxicity, and effective for a wide range of organic compounds.[6]May have high solubility at room temperature, potentially reducing yield.
Acetone A polar aprotic solvent that can dissolve a variety of organic compounds. Its polarity is suitable for interacting with the amide and chlorophenyl groups.Good solvent for many amides,[7] volatile and easy to remove.Its low boiling point may not provide a large enough solubility differential.
Acetonitrile A polar aprotic solvent that is often an excellent choice for recrystallizing amides, sometimes yielding very good results.[7]Can provide sharp, well-defined crystals.[7]More toxic and expensive than ethanol or acetone.
Ethanol/Water A mixed solvent system where ethanol acts as the primary solvent and water as the anti-solvent. The addition of water decreases the solubility of the organic compound, inducing crystallization.Allows for fine-tuning of the solvent polarity to achieve the ideal solubility profile. Water is an inexpensive and non-toxic anti-solvent.The compound may "oil out" if the anti-solvent is added too quickly or if the solution is cooled too rapidly.
Hexane/Acetone In this mixed solvent system, acetone is the "good" solvent that dissolves the compound, and hexane is the "poor" or "anti-solvent" that induces crystallization.[10] This system is effective for compounds with both polar and nonpolar regions.Offers excellent control over the crystallization process. The miscibility of these solvents allows for gradual changes in polarity.Requires careful determination of the optimal solvent ratio.
Toluene/Hexane Toluene, being aromatic, can interact favorably with the chlorophenyl ring. Hexane acts as an anti-solvent to reduce the overall solubility and promote crystal formation. This can be particularly useful for modulating aromatic interactions.[8]Can be effective for compounds containing aromatic rings.Toluene has a higher boiling point and is more toxic than other options.

III. Experimental Protocols

A. Solvent Screening Protocol

Before performing a large-scale recrystallization, it is essential to identify the most suitable solvent through a small-scale screening process.

Materials:

  • Crude N-(3-chlorophenyl)pentanamide

  • Test tubes or small vials

  • A selection of potential solvents from the table above

  • Spatula

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude N-(3-chlorophenyl)pentanamide into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes of the undissolved samples in a water bath or on a hot plate, adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solutions to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of pure-looking crystals.

B. Single-Solvent Recrystallization Protocol (Example: Ethanol)

This protocol outlines the steps for recrystallizing N-(3-chlorophenyl)pentanamide using a single solvent, such as ethanol.

Materials:

  • Crude N-(3-chlorophenyl)pentanamide

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude N-(3-chlorophenyl)pentanamide in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate. If using a condenser, fit it to the top of the flask.

  • Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

C. Mixed-Solvent Recrystallization Protocol (Example: Hexane/Acetone)

This protocol describes the use of a two-solvent system for recrystallization.

Materials:

  • Crude N-(3-chlorophenyl)pentanamide

  • Acetone (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude N-(3-chlorophenyl)pentanamide in the minimum amount of hot acetone in an Erlenmeyer flask.

  • While the solution is still hot, add hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • If too much hexane is added, add a small amount of hot acetone until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of hexane and acetone (in the same ratio as the final recrystallization mixture).

  • Dry the purified crystals.

IV. Visualization of Workflows

A. Solvent Selection Workflow

Solvent_Selection A Crude N-(3-chlorophenyl)pentanamide B Small-scale solubility testing in various solvents A->B C Assess solubility at room temperature B->C D Assess solubility at elevated temperature C->D E Observe crystal formation upon cooling D->E F Select optimal solvent or solvent system E->F

Caption: A flowchart illustrating the systematic process of selecting an appropriate recrystallization solvent.

B. General Recrystallization Protocol

Recrystallization_Protocol A Dissolve crude compound in minimum hot solvent B Hot filtration (if insoluble impurities are present) A->B Optional C Slowly cool the solution to room temperature B->C D Cool in an ice bath to maximize yield C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold solvent E->F G Dry the purified crystals F->G

Caption: A step-by-step workflow for a typical recrystallization procedure.

V. Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The success of the recrystallization can be readily assessed by:

  • Visual Inspection: Purified crystals should have a uniform shape and color (typically white or off-white for this compound).

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Comparing the melting point of the recrystallized product to the literature value can confirm its purity.

  • Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry can be used to confirm the chemical identity and purity of the final product.

  • Chromatographic Analysis: HPLC or TLC can be employed to detect the presence of any remaining impurities.

By following these protocols and validation steps, researchers can be confident in the purity of their N-(3-chlorophenyl)pentanamide, ensuring the integrity of their subsequent experiments.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Cheméo. (n.d.). Pentanamide, N-(3-chlorophenyl)- - Chemical & Physical Properties. Retrieved from [Link]

  • ACS Omega. (2023, September 7). Ternary Mixture of Pentanamide in Solvent Analogy with Halogenated Phenol: Experimental, Theoretical, and In Silico Biological Studies. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]

Sources

Application

Technical Application Note: Optimized Synthesis of N-(3-Chlorophenyl)pentanamide

Executive Summary This application note details the optimized synthetic protocols for N-(3-chlorophenyl)pentanamide, a lipophilic anilide scaffold common in drug discovery.[1][2] The primary challenge in this synthesis i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocols for N-(3-chlorophenyl)pentanamide, a lipophilic anilide scaffold common in drug discovery.[1][2] The primary challenge in this synthesis is the reduced nucleophilicity of 3-chloroaniline (pKa ~3.[1]5) compared to aniline (pKa ~4.6), necessitated by the electron-withdrawing meta-chlorine substituent.[1][2]

We present two validated methodologies:

  • Method A (Scale-Up): Acyl chloride activation with catalytic DMAP to overcome nucleophilic sluggishness.[1][2]

  • Method B (High-Throughput): HATU-mediated coupling for medicinal chemistry library generation.[1][2]

Retrosynthetic Analysis & Strategy

The construction of the amide bond involves the condensation of a pentanoic acid derivative with 3-chloroaniline.[1]

  • Nucleophile: 3-Chloroaniline.[1] The meta-chloro group exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen lone pair.[1][2] This makes the amine less reactive toward electrophiles than unsubstituted aniline.[1]

  • Electrophile: Pentanoyl chloride (Method A) or Pentanoic acid activated by HATU (Method B).[1]

Strategic Choice: For isolated yields >90% and high purity, Method A is preferred due to the high electrophilicity of the acid chloride, which compensates for the poor nucleophilicity of the aniline.[1]

Mechanistic Pathway (Acyl Chloride Route)[1][3]

ReactionMechanism cluster_0 Reagents cluster_1 Intermediate cluster_2 Product R1 Pentanoyl Chloride (Electrophile) Int1 Tetrahedral Intermediate R1->Int1 Nucleophilic Attack R2 3-Chloroaniline (Weak Nucleophile) R2->Int1 Prod N-(3-chlorophenyl)pentanamide Int1->Prod Elimination of Cl- Byprod HCl (Neutralized) Int1->Byprod

Caption: Mechanistic flow of the nucleophilic acyl substitution. The rate-determining step is the initial nucleophilic attack, accelerated here by the high energy of the acyl chloride.[1]

Experimental Protocols

Method A: Acyl Chloride Route (Recommended for >1g Scale)

Rationale: Uses high-energy electrophile to drive reaction to completion rapidly.[1] Reagents:

  • 3-Chloroaniline (1.0 equiv)[2][3]

  • Pentanoyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv) - Critical for catalyzing reaction of electron-deficient anilines.[2]

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3-chloroaniline (1.28 g, 10 mmol) and DCM (30 mL).

  • Base Addition: Add TEA (2.1 mL, 15 mmol) and DMAP (61 mg, 0.5 mmol). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add pentanoyl chloride (1.33 g, 11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5 °C during addition to prevent bis-acylation.[1][2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1][3][4]

  • Quench: Add saturated NaHCO₃ solution (20 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.

  • Workup:

    • Separate phases.[1][2]

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline and TEA/DMAP.[1]

    • Wash with Brine (20 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc (hot hexane with dropwise EtOAc addition) or Ethanol/Water if necessary.[1]

Method B: HATU Coupling (Recommended for Library/Parallel Synthesis)

Rationale: Avoids handling corrosive acid chlorides; tolerates other sensitive functional groups.[1] Reagents:

  • Pentanoic acid (1.0 equiv)[1]

  • 3-Chloroaniline (1.1 equiv)[2]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • DMF (Dimethylformamide)[1]

Protocol:

  • Dissolve pentanoic acid (1.0 mmol) in DMF (3 mL).

  • Add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes to activate the acid (formation of OAt-ester).

  • Add 3-chloroaniline (1.1 mmol).

  • Stir at RT for 12–16 hours. (Note: Reaction is slower than Method A due to lower electrophilicity).[1]

  • Workup: Dilute with EtOAc (20 mL), wash with LiCl solution (5% aq) to remove DMF, followed by sat. NaHCO₃ and Brine.[1][5]

Analytical Validation & QC

To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.

Table 1: Physical & Chemical Properties

PropertyValue / ExpectationNotes
Formula C₁₁H₁₄ClNOMW: 211.69 g/mol
Appearance White to Off-white solidCrystalline needles upon recrystallization
Predicted MP 110 – 115 °CBased on Joback prediction methods [1]
LogP ~3.47Highly lipophilic; low water solubility
Solubility DMSO, DCM, MeOH, EtOAcInsoluble in water

NMR Characterization Criteria (¹H NMR, 400 MHz, CDCl₃):

  • δ 7.6 - 7.0 ppm: Multiplet (4H) corresponding to the 3-chlorophenyl ring.[2] Look for the distinct singlet-like signal of the proton at position 2 (between Cl and N).[1]

  • δ 7.4 ppm (approx): Broad singlet (1H, N-H ).[1][2]

  • δ 2.35 ppm: Triplet (2H, -CH ₂-CO-), alpha-protons.[1]

  • δ 1.7 - 1.3 ppm: Multiplets (4H), alkyl chain methylene protons.[1][2]

  • δ 0.9 ppm: Triplet (3H), terminal methyl group.[1]

Process Workflow & Troubleshooting

The following diagram illustrates the critical decision points and purification logic.

Workflow Start Start Synthesis (Method A) Reaction React: 3-Cl-Aniline + Pentanoyl Cl (DCM/TEA/DMAP, 0°C -> RT) Start->Reaction Check TLC/LCMS Check (Is SM consumed?) Reaction->Check Check->Reaction No (Add heat/catalyst) Quench Quench: Sat. NaHCO3 Check->Quench Yes WashAcid Wash: 1M HCl (CRITICAL: Removes unreacted aniline) Quench->WashAcid WashBase Wash: Brine/Water WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry PurityCheck Purity > 95%? Dry->PurityCheck Recryst Recrystallize (Hexane/EtOAc) PurityCheck->Recryst No Final Final Product N-(3-chlorophenyl)pentanamide PurityCheck->Final Yes Recryst->Final

Caption: Operational workflow for the isolation of high-purity amide. The acid wash step is critical for removing the starting aniline.[1]

Troubleshooting Guide
  • Problem: Low Yield / Unreacted Aniline.

    • Cause: Low nucleophilicity of 3-chloroaniline.[2]

    • Solution: Ensure catalytic DMAP is used.[1][2] If using Method B (HATU), switch to Method A or heat Method B to 50°C.

  • Problem: Purple/Brown Impurities.

    • Cause: Oxidation of aniline.[1]

    • Solution: Perform reaction under nitrogen atmosphere. Use fresh aniline (distill if black).[1]

  • Problem: Oil instead of Solid.

    • Cause: Residual solvent or impurities preventing crystallization.[1][2]

    • Solution: Triturate the oil with cold pentane or hexane to induce crystallization.[1]

Safety & Handling

  • 3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1][2] Known to cause methemoglobinemia.[1][2] Handle in a fume hood with double nitrile gloves.[1]

  • Pentanoyl Chloride: Corrosive and lachrymator.[1] Reacts violently with water.[1][2]

  • Waste Disposal: All aqueous washes containing aniline residues must be disposed of in hazardous aqueous waste streams, not down the drain.[1]

References

  • Cheméo. (2023).[1][6] Pentanamide, N-(3-chlorophenyl)- Physical Properties. Retrieved from [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][7] Tetrahedron, 61(46), 10827-10852.[1][2] [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • National Center for Biotechnology Information.[1][2] (2023).[1] PubChem Compound Summary for CID 8443, 3-Chloroaniline. Retrieved from [Link][1]

Sources

Method

green chemistry methods for producing N-(3-chlorophenyl)pentanamide

Application Note: Green Synthesis Protocols for N-(3-chlorophenyl)pentanamide Executive Summary The formation of amide bonds is the single most utilized chemical reaction in pharmaceutical discovery, yet traditional meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis Protocols for N-(3-chlorophenyl)pentanamide

Executive Summary

The formation of amide bonds is the single most utilized chemical reaction in pharmaceutical discovery, yet traditional methods (using HATU, DCC, or acid chlorides) are notoriously poor in atom economy and rely on hazardous solvents like dichloromethane (DCM) or dimethylformamide (DMF).

This guide details three validated "Green Chemistry" protocols for synthesizing N-(3-chlorophenyl)pentanamide from 3-chloroaniline and pentanoic acid . These methods prioritize Atom Economy (AE), E-Factor reduction, and the elimination of chlorinated solvents.

The Three Tiers of Green Synthesis:

  • Chemo-Catalytic: Boric Acid-catalyzed direct condensation in CPME (Scalable).

  • Bio-Catalytic: Lipase (CAL-B) mediated synthesis (Mild, High Selectivity).

  • Mechanochemical: Solvent-free ball milling (Zero Solvent).

Chemical Context & Green Metrics

Reaction:



MetricTraditional (HATU/DCM)Proposed (Boric Acid/CPME)
Atom Economy < 50% (Stoichiometric waste from coupling agent)> 90% (Only water is byproduct)
Solvent Hazard High (DCM/DMF are toxic/carcinogenic)Low (CPME is peroxide-free, low tox)
Purification Chromatography often requiredCrystallization / Phase separation
Cost High (Expensive reagents)Low (Boric acid is negligible cost)

Method A: Boric Acid Catalyzed Direct Condensation (The "Workhorse" Protocol)

Rationale: Boric acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) acts as a mild Lewis acid that activates the carboxylic acid by forming a mixed anhydride species (acyloxyborate). This method is superior to thermal dehydration because it lowers the activation energy, preventing the degradation of the aniline. We utilize Cyclopentyl Methyl Ether (CPME)  as the solvent.[1] CPME forms a positive azeotrope with water, allowing continuous water removal (driving the equilibrium) without the toxicity of Toluene or Benzene.
Mechanism of Action

The boric acid coordinates with the carboxylic acid to form a tetra-coordinated active species. The amine attacks this electrophilic center, expelling water and regenerating the catalyst.

BoricAcidCycle Start Boric Acid (Catalyst) Complex Acyloxyborate Intermediate Start->Complex + Pentanoic Acid - H2O Transition Amine Attack (Tetrahedral) Complex->Transition + 3-Chloroaniline Product Amide Product + Water Transition->Product Collapse Product->Start Regeneration

Figure 1: Catalytic cycle of Boric Acid mediated amidation.

Experimental Protocol

Reagents:

  • Pentanoic Acid (10 mmol, 1.02 g)

  • 3-Chloroaniline (10 mmol, 1.27 g)

  • Boric Acid (10 mol%, 62 mg)

  • Solvent: CPME (Cyclopentyl methyl ether) (20 mL)

Step-by-Step:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or a Soxhlet extractor containing 4Å molecular sieves) topped with a reflux condenser.

  • Loading: Charge the flask with Pentanoic Acid, 3-Chloroaniline, Boric Acid, and CPME.

  • Reaction: Heat the mixture to reflux (CPME bp ~106°C). The azeotrope (CPME/Water) will distill over; water is trapped or adsorbed by sieves, and CPME returns to the flask.

  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). Reaction is typically complete in 12–24 hours.

  • Workup (Green): Cool to room temperature.

    • Option A (Crystallization): If the product precipitates upon cooling (common for amides), filter and wash with cold CPME.

    • Option B (Extraction): Wash the organic phase with 1M NaHCO3 (to remove unreacted acid) and 1M HCl (to remove unreacted amine). Dry over MgSO4 and evaporate CPME (recyclable).

  • Yield: Expect 85–95%.

Method B: Enzymatic Synthesis (The "Mild" Protocol)

Rationale: For thermally sensitive substrates or when absolute selectivity is required, Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) is the gold standard. This method operates at mild temperatures (60°C) and is fully reversible. We again use CPME, which preserves enzyme activity better than polar solvents like DMF.

Workflow Diagram

EnzymaticWorkflow cluster_0 Preparation cluster_1 Biocatalysis cluster_2 Isolation Reagents Pentanoic Acid 3-Chloroaniline Reaction Incubate @ 60°C Orbital Shaking (200 rpm) 24-48 Hours Reagents->Reaction Catalyst CAL-B (Novozym 435) + Mol. Sieves Catalyst->Reaction Solvent Solvent: CPME Solvent->Reaction Filter Filter Enzyme (Recycle CAL-B) Reaction->Filter Evap Evaporate Solvent Filter->Evap Final Pure Amide Evap->Final

Figure 2: Enzymatic amidation workflow using CAL-B in CPME.

Experimental Protocol

Reagents:

  • Pentanoic Acid (2 mmol)

  • 3-Chloroaniline (2 mmol)

  • Novozym 435 (Immobilized CAL-B): 20% w/w relative to total substrate mass.

  • Molecular Sieves (3Å or 4Å): 100 mg (Essential for equilibrium shift).

  • Solvent: CPME (5 mL).

Step-by-Step:

  • Preparation: In a 20 mL scintillation vial, dissolve the acid and amine in CPME.

  • Activation: Add the Novozym 435 beads and molecular sieves.

  • Incubation: Place in an orbital shaker at 60°C / 200 rpm. Note: Stir bars can grind the enzyme beads; shaking is preferred.

  • Duration: 24–48 hours. (Electron-deficient amines like 3-chloroaniline react slower than benzylamine).

  • Workup: Filter off the enzyme and sieves. The enzyme can be washed with acetone and reused up to 5 times.

  • Purification: Concentrate the filtrate. If necessary, recrystallize from Ethanol/Water.

Method C: Mechanochemistry (The "Solvent-Free" Protocol)

Rationale: Mechanochemistry (Ball Milling) utilizes kinetic energy to drive the reaction, often requiring little to no solvent. This is the ultimate "Green" method regarding solvent waste (E-factor approaches zero).

Protocol (Liquid-Assisted Grinding - LAG):

  • Equipment: Retsch MM400 Mixer Mill (or equivalent) with a stainless steel jar (10 mL) and stainless steel ball (10-15 mm).

  • Reagents:

    • Pentanoic Acid (1.0 mmol)

    • 3-Chloroaniline (1.0 mmol)

    • Catalyst: Anhydrous Zirconium(IV) chloride (

      
      , 5 mol%) or simply heat-activated Alumina.
      
    • LAG Agent: Ethanol (only 0.2

      
      L/mg of reactants).
      
  • Process:

    • Add solid/liquid reagents into the jar.

    • Add the grinding ball.[2][3]

    • Mill at 30 Hz for 60 minutes.

  • Workup: Extract the resulting paste with a minimal amount of green solvent (Ethyl Acetate or Ethanol) to separate the catalyst, then evaporate.

Quality Control & Validation

To ensure the protocol worked, validate the product using the following parameters:

  • TLC: Silica gel 60 F254.

    
     will differ significantly from the aniline starting material. (Stain: KMnO4 or UV).[4]
    
  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

  • 1H NMR (DMSO-d6):

    • Look for the Amide -NH proton: Singlet, typically

      
       9.5–10.5 ppm.
      
    • Aromatic protons: 3-chlorophenyl pattern (

      
       7.0–7.8 ppm).
      
    • Aliphatic chain: Triplet (methyl), multiplet (methylenes), triplet (alpha-methylene near carbonyl).

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation. Organic Syntheses. Link (Demonstrates the fundamental boric acid protocol).

  • Sabatini, M. (2014). Synthesis of amides using boron catalysts. UCL Discovery. Link (Detailed mechanism and scope of boron catalysis).

  • Sutton, J. et al. (2012).[4] The application of cyclopentyl methyl ether (CPME) in the synthesis of amides. Green Chemistry. Link (Validates CPME as a superior green solvent).

  • Gotor-Fernández, V. et al. (2006). Candida antarctica lipase B: an efficient catalyst for the preparation of amides.[1] Journal of Organic Chemistry. Link (Enzymatic amidation protocols).

  • Friscic, T. (2012). Mechanochemistry: A Force of Synthesis. ACS Central Science. Link (General principles of solvent-free synthesis).

Sources

Application

scale-up procedures for N-(3-chlorophenyl)pentanamide manufacturing

An Application Note and Protocol for the Scale-Up Manufacturing of N-(3-chlorophenyl)pentanamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the scale-up procedure...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Manufacturing of N-(3-chlorophenyl)pentanamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up procedures for the manufacturing of N-(3-chlorophenyl)pentanamide. It is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations essential for a successful, safe, and reproducible scale-up. This guide details the process chemistry, optimized reaction protocols, purification methods, analytical quality control, and critical safety procedures, grounded in established scientific literature and best practices for pharmaceutical manufacturing.

Introduction and Strategic Overview

N-(3-chlorophenyl)pentanamide is an amide compound with potential applications in pharmaceutical and agrochemical research. Transitioning the synthesis of such molecules from the laboratory bench to a pilot or commercial scale introduces significant challenges that extend beyond simple volumetric increases.[1][2][3] Issues such as heat transfer, mass transport, reaction kinetics, and process safety become paramount.[4]

This guide is structured to provide a logical workflow for the scale-up process. It begins with the fundamental process chemistry, elucidates the critical parameters for scaling the synthesis, provides a detailed purification protocol, and concludes with robust analytical and safety procedures. The core philosophy is to build a process that is not only efficient but also inherently safe and compliant with Good Manufacturing Practices (GMP).[5][6]

Process Chemistry: Synthesis of N-(3-chlorophenyl)pentanamide

The most robust and scalable method for synthesizing N-(3-chlorophenyl)pentanamide is the N-acylation of 3-chloroaniline with pentanoyl chloride. This is a variation of the Schotten-Baumann reaction, which is widely used in industrial amide synthesis.[7]

Reaction: 3-Chloroaniline + Pentanoyl Chloride → N-(3-chlorophenyl)pentanamide + Hydrochloric Acid

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbonyl carbon of pentanoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the amide bond. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion.

Caption: Chemical synthesis pathway for N-(3-chlorophenyl)pentanamide.

Detailed Manufacturing Protocol

This section outlines the step-by-step protocol for a pilot-scale batch. The quantities are provided as a representative example and should be adjusted based on reactor capacity and process validation data.

Raw Material Specifications

Proper sourcing and quality control of raw materials are critical for process consistency and final product purity.[1]

MaterialCAS NumberRequired PurityKey Tests
3-Chloroaniline108-42-9>99.0%GC Purity, Appearance, Water Content
Pentanoyl Chloride638-10-8>98.5%GC Purity, Appearance, Acidity
Dichloromethane (DCM)75-09-2Anhydrous, >99.5%GC Purity, Water Content (KF)
Triethylamine (TEA)121-44-8>99.5%GC Purity, Water Content
Sodium Bicarbonate144-55-8USP/Ph. Eur. GradeAssay, Identification
Isopropanol (IPA)67-63-0ACS Grade or higherGC Purity, Water Content
n-Heptane142-82-5ACS Grade or higherGC Purity, Identity
Equipment
  • Glass-lined or Hastelloy reactor (100 L capacity) equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Addition funnel or pump for controlled reagent addition.

  • Filter-dryer or centrifuge and vacuum oven.

Step-by-Step Synthesis Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Reagent Charge:

    • Charge the reactor with 3-chloroaniline (5.00 kg, 39.19 mol).

    • Charge Dichloromethane (DCM, 40 L).

    • Begin stirring to ensure complete dissolution.

  • Cooling: Cool the solution to 0-5 °C using a suitable cooling bath or jacket. Maintaining a low temperature is crucial to control the initial exotherm of the acylation reaction.

  • Pentanoyl Chloride Addition:

    • Slowly add pentanoyl chloride (4.95 kg, 41.05 mol, 1.05 equivalents) to the stirred solution over 1-2 hours.

    • Causality: A slight excess of the acylating agent ensures complete consumption of the starting amine. Slow addition is critical to manage the exothermic reaction and prevent temperature spikes that could lead to impurity formation.

    • Maintain the internal temperature below 10 °C throughout the addition.

  • Base Addition:

    • Following the pentanoyl chloride addition, add triethylamine (TEA, 4.36 kg, 43.11 mol, 1.1 equivalents) dropwise over 1 hour.

    • Causality: TEA acts as an HCl scavenger, neutralizing the acid byproduct and preventing the formation of the unreactive 3-chloroanilinium hydrochloride salt.[8] An exotherm will be observed. Maintain the temperature below 15 °C.

  • Reaction and Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting 3-chloroaniline is less than 1% by area.

  • Aqueous Work-up (Quench):

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add a 5% aqueous solution of sodium bicarbonate (20 L) to quench any unreacted pentanoyl chloride and neutralize the triethylamine hydrochloride salt. Caution: Initial additions may cause gas evolution (CO₂).

    • Stir the biphasic mixture for 30 minutes.

  • Phase Separation and Washes:

    • Stop stirring and allow the layers to separate.

    • Drain the lower organic (DCM) layer.

    • Wash the organic layer sequentially with:

      • 1 M Hydrochloric Acid (15 L) to remove residual triethylamine.

      • Water (15 L) to remove residual salts and acid.

      • Brine (saturated NaCl solution, 15 L) to facilitate drying.

    • Self-Validation: Check the pH of the aqueous layer after each wash to ensure successful removal of base or acid.

  • Solvent Swap and Initial Isolation:

    • Charge the organic layer back to a clean reactor and distill off the DCM under atmospheric pressure.

    • When the volume is reduced by approximately 75%, begin adding Isopropanol (IPA, 25 L) while continuing distillation. This process is known as a solvent swap.

    • Causality: Swapping from DCM to a suitable crystallization solvent like IPA is a standard industrial practice to avoid chlorinated solvent residues in the final product and to induce crystallization.

    • Once most of the DCM is removed (monitor pot temperature), cool the resulting IPA slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Filtration and Drying:

    • Filter the solid product using a filter-dryer or centrifuge.

    • Wash the filter cake with cold n-Heptane (10 L) to displace the IPA and facilitate drying.

    • Dry the solid under vacuum at 50-60 °C until a constant weight is achieved.

Purification: Recrystallization Protocol

For pharmaceutical applications, a further purification step is often necessary to achieve the required purity specifications.

  • Solvent Selection: A mixture of isopropanol (IPA) and n-heptane is an effective solvent system. The product has good solubility in hot IPA and poor solubility in cold IPA and n-heptane.

  • Procedure:

    • Charge the crude, dried N-(3-chlorophenyl)pentanamide to a clean reactor.

    • Add IPA (approx. 3 L per kg of crude product).

    • Heat the mixture to 70-75 °C with stirring until all solids dissolve.

    • Perform a hot filtration if any insoluble matter is present.

    • Cool the solution slowly to 40-50 °C.

    • Slowly add n-heptane (approx. 2 L per kg of crude product) as an anti-solvent to induce crystallization.

    • Causality: Slow cooling and controlled addition of an anti-solvent promote the formation of larger, more uniform crystals, which are easier to filter and typically have higher purity.

    • Cool the slurry to 0-5 °C and hold for 2-4 hours.

  • Final Isolation:

    • Filter the purified product.

    • Wash the cake with a cold 1:1 mixture of IPA/n-Heptane.

    • Dry the final product under vacuum at 50-60 °C until residual solvents are within specification.

G Start Start: Charge Reactants (3-Chloroaniline, DCM) Addition1 Slow Addition: Pentanoyl Chloride (T < 10°C) Start->Addition1 Addition2 Slow Addition: Triethylamine (T < 15°C) Addition1->Addition2 Reaction Reaction & Monitoring (Warm to RT, HPLC/TLC) Addition2->Reaction Quench Quench (Aq. NaHCO3) Reaction->Quench Workup Work-up: Phase Separation & Washes Quench->Workup SolventSwap Solvent Swap (DCM to IPA/Heptane) Workup->SolventSwap Crystallization Crystallization (Cooling to 0-5°C) SolventSwap->Crystallization Filtration Filtration & Drying (Crude Product) Crystallization->Filtration Purification Purification: Recrystallization Filtration->Purification FinalQC Final QC Analysis Purification->FinalQC End Packaging FinalQC->End

Caption: Overall manufacturing workflow for N-(3-chlorophenyl)pentanamide.

Process Safety and Hazard Management

A thorough understanding of potential hazards is non-negotiable for scale-up.

  • Chemical Hazards:

    • 3-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Pentanoyl Chloride: Corrosive and reacts violently with water. Generates HCl gas.

    • Dichloromethane (DCM): A suspected carcinogen and volatile solvent.

    • Triethylamine: Flammable, corrosive, and has a strong odor.

    • n-Pentane / n-Heptane: Highly flammable liquids.[9][10][11]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a lab coat, and chemical-resistant gloves. For handling large quantities of volatile or toxic materials, respiratory protection and full-face shields are required.[5]

  • Engineering Controls: All operations should be conducted in a well-ventilated area or within a contained system (e.g., fume hood for lab scale, closed reactor for pilot scale). Use explosion-proof equipment when handling flammable solvents.

  • Waste Disposal: Aqueous and organic waste streams must be segregated and disposed of according to local environmental regulations.

Analytical Methods and Final Product Specifications

Final product quality is confirmed through a series of analytical tests.[12][13]

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identification FTIRSpectrum conforms to the reference standard
¹H NMRStructure is confirmed
Melting Point USP <741>111-115 °C (Literature Tfus: 385.18 K ≈ 112 °C)[14]
Purity (Assay) HPLC (UV, 254 nm)≥ 99.5% by area
Any single impurity HPLC≤ 0.15% by area
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-HS (Headspace)Per ICH Q3C guidelines
Protocol: HPLC Purity Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)

  • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile.

References

  • N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. Available from: [Link]

  • N-(3-Chlorophenyl)-N′-(3-methylphenyl)succinamide - PMC - PubMed Central. Available from: [Link]

  • normal pentano 80/20 - HAZARD IDENTIFICATION - YPF Quimica. Available from: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. Available from: [Link]

  • the preparation of amides - Chemguide. Available from: [Link]

  • Pentanamide, N-(3-chlorophenyl)-5-chloro- - SpectraBase. Available from: [Link]

  • Pentanamide, N-(3-chlorophenyl)- - Chemical & Physical Properties by Cheméo. Available from: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available from: [Link]

  • Overcoming Challenges in Scale-Up Production - World Pharma Today. Available from: [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. Available from: [Link]

  • Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization - ResearchGate. Available from: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • Purification of nicotinamide - US2496114A - Google Patents.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. Available from: [Link]

  • Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology - PMC. Available from: [Link]

  • How to Scale Up Pharmaceutical Manufacturing. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. Available from: [Link]

  • Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions - Vapourtec. Available from: [Link]

  • Material Safety Data Sheet - 1-Chloropentane, 99% - Cole-Parmer. Available from: [Link]

  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact - Drug Development and Delivery. Available from: [Link]

  • Regulatory Compliance in API Manufacturing - The Pharma Master. Available from: [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study - University of Baghdad Digital Repository. Available from: [Link]

  • Scale-Up → Challenges within Scale-Up - Developing Medicines. Available from: [Link]

  • A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Safety Data Sheet: n-Pentane - Carl ROTH. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available from: [Link]

  • APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) - NPRA. Available from: [Link]

  • Pentane - SAFETY DATA SHEET. Available from: [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - RSC Publishing. Available from: [Link]

  • Manufacturing Scale-Up of Drugs and Biologics. Available from: [Link]

  • (PDF) Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - ResearchGate. Available from: [Link]

  • Available online at 121 Scholar Research Library Synthesis of New Sulfonamide Derivatives-Phenyl. Available from: [Link]

  • Direct Transamidation Reactions: Mechanism and Recent Advances - MDPI. Available from: [Link]

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides - ACS Publications. Available from: [Link]

  • An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal | ACS Omega. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Available from: [Link]

  • A one pot protocol to convert nitro-arenes into N-aryl amides - PMC - NIH. Available from: [Link]

Sources

Method

Optimizing Stability and Integrity: Storage Protocols for N-(3-chlorophenyl)pentanamide

Executive Summary N-(3-chlorophenyl)pentanamide (also known as 3'-chlorovaleranilide) is a lipophilic amide often utilized as a structural intermediate or probe in medicinal chemistry campaigns targeting TRP channels or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-chlorophenyl)pentanamide (also known as 3'-chlorovaleranilide) is a lipophilic amide often utilized as a structural intermediate or probe in medicinal chemistry campaigns targeting TRP channels or as a metabolic standard.[1] While the amide bond offers robust chemical stability relative to esters or thioesters, this compound possesses specific physicochemical vulnerabilities—primarily lipophilicity-driven aggregation and susceptibility to hydrolysis under non-neutral conditions.[1]

This guide provides a standardized protocol for the storage, solubilization, and handling of N-(3-chlorophenyl)pentanamide.[1] Adherence to these guidelines ensures experimental reproducibility by minimizing the formation of hydrolysis byproducts (3-chloroaniline and pentanoic acid) and preventing precipitation artifacts in aqueous assays.

Physicochemical Profile & Stability Factors

Understanding the molecule's intrinsic properties is the first step in designing a storage protocol. The presence of the chlorine atom at the meta position of the phenyl ring increases lipophilicity (LogP ~3.47) and electron withdrawal, slightly deactivating the amide nitrogen but maintaining general stability.

PropertyValueImplication for Storage/Handling
Molecular Formula C₁₁H₁₄ClNO--
Molecular Weight 211.69 g/mol --
Physical State Solid (Crystalline)Stable in solid form if kept dry.[1]
Melting Point ~112°C (385 K)Thermally stable at room temp, but heat accelerates degradation.
LogP (Octanol/Water) ~3.47High Lipophilicity. Poor water solubility; requires organic co-solvent (DMSO/EtOH).[1]
Solubility (Water) Low (Log10WS ~ -3.[1]62)Risk: High risk of precipitation in aqueous buffers if >1% DMSO is used.
Reactivity Amide HydrolysisSusceptible to hydrolysis in strong acid/base or high humidity.[1]

Protocol A: Solid State Storage (Long-Term)

Objective: To maintain >98% purity over extended periods (>1 year).

The "Dry-Cold-Dark" Triad

For solid powder, the primary enemies are moisture (hydrolysis) and UV light (potential homolytic cleavage of the C-Cl bond, though slow).[1]

  • Temperature: Store at -20°C (-4°F) .

    • Mechanism:[2][3] According to the Arrhenius equation, reducing temperature from 25°C to -20°C significantly slows reaction rates, including spontaneous hydrolysis or oxidation.

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Reasoning: Amber glass filters UV radiation.[1] Teflon liners prevent leaching of plasticizers (phthalates) which can contaminate lipophilic samples.

  • Atmosphere: Desiccated.

    • Protocol: Store vials inside a secondary container (sealed jar or box) containing active silica gel or Drierite™.[1]

    • Critical Step: Allow the vial to equilibrate to room temperature before opening .

    • Why? Opening a cold vial in humid room air causes immediate condensation of water vapor onto the hygroscopic solid. This trapped water will drive hydrolysis once the vial is returned to the freezer.

Protocol B: Solubilization & Stock Management

Objective: To create stable liquid stocks for biological assays without inducing precipitation or degradation.

Solvent Selection
  • Recommended: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Alternative: Ethanol (100%).[1]

  • Avoid: Water, Methanol (if possible, due to potential transamidation risks in long-term storage), or unbuffered aqueous solutions.

The "Golden Rule" of Aliquoting

Repeated freeze-thaw cycles are the single largest source of compound degradation.[1] DMSO is hygroscopic; every time a frozen stock is thawed and opened, it absorbs atmospheric water.

Protocol:

  • Dissolution: Dissolve the solid N-(3-chlorophenyl)pentanamide in anhydrous DMSO to a concentration of 10 mM or 20 mM . Vortex until clear.

  • Filtration (Optional but Recommended): If used for cell-based assays, filter through a 0.2 µm PTFE syringe filter to ensure sterility and remove micro-particulates.[1]

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in amber microtubes.

  • Storage: Freeze at -20°C or -80°C.

  • Use: Thaw one aliquot for the day's experiment. Discard any remainder; do not refreeze.

Workflow Visualization

The following diagram illustrates the critical control points in the compound management lifecycle.

CompoundLifecycle Receipt Compound Receipt (Solid) QC_Solid QC Check (LC-MS/NMR) Receipt->QC_Solid Storage_Solid Solid Storage (-20°C, Desiccated) QC_Solid->Storage_Solid Pass Solubilization Solubilization (Anhydrous DMSO) Storage_Solid->Solubilization On Demand Aliquoting Aliquot Generation (Single-Use) Solubilization->Aliquoting Storage_Liq Stock Storage (-20°C / -80°C) Aliquoting->Storage_Liq Thaw Thaw (RT) Storage_Liq->Thaw Experiment Day Assay Biological Assay Thaw->Assay Discard Discard Remainder Thaw->Discard Excess

Figure 1: The "Single-Stream" workflow designed to prevent freeze-thaw degradation and moisture contamination.

Quality Control & Degradation Indicators

Researchers must be able to identify if the compound has degraded.[1] For N-(3-chlorophenyl)pentanamide, the primary degradation pathway is amide hydrolysis.[1]

Degradation Pathway

In the presence of water (from wet DMSO) and trace acid/base, the amide bond cleaves.

Reaction: N-(3-chlorophenyl)pentanamide + H₂O → 3-Chloroaniline + Pentanoic Acid[1]

QC Method (HPLC/LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Pass Criteria:

    • Main peak purity >95%.[1]

    • Absence of early-eluting peak (3-Chloroaniline is more polar than the parent amide).[1]

Degradation cluster_products Hydrolysis Products (Impurities) Parent N-(3-chlorophenyl)pentanamide (Intact) Aniline 3-Chloroaniline (Toxic, Polar) Parent->Aniline Hydrolysis Acid Pentanoic Acid (Acidic, Smelly) Parent->Acid Hydrolysis Water + H₂O / H⁺ Water->Parent

Figure 2: Primary degradation pathway.[1] The presence of 3-chloroaniline in QC indicates improper moisture control.[1]

Safety & Handling (SDS Summary)

While this specific amide is not classified as a high-potency toxin, its hydrolysis product (3-chloroaniline) is toxic.[1]

  • Hazard: Irritant to eyes and skin.[1] Potential organ toxicity upon repeated exposure (based on chloroaniline derivatives).[1]

  • PPE: Nitrile gloves, safety glasses, and lab coat.

  • Disposal: All liquid waste containing this compound must be disposed of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12215689, Pentanamide, N-(3-chlorophenyl)-. Retrieved from [Link]

  • Cheméo (2023). Pentanamide, N-(3-chlorophenyl)- Chemical & Physical Properties. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Academic Press.[1] (General reference for amide stability and solubility guidelines).

  • Cheng, X., et al. (2003).Assessment of the stability of compound libraries stored in DMSO. Journal of Biomolecular Screening.

Sources

Application

preparation of N-(3-chlorophenyl)pentanamide stock solutions

An Application Note on the Methodical Preparation of N-(3-chlorophenyl)pentanamide Stock Solutions for Scientific Applications Abstract This comprehensive guide details the protocols for the preparation, storage, and han...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Methodical Preparation of N-(3-chlorophenyl)pentanamide Stock Solutions for Scientific Applications

Abstract

This comprehensive guide details the protocols for the preparation, storage, and handling of stock solutions of N-(3-chlorophenyl)pentanamide. Tailored for researchers, scientists, and professionals in drug development, this document provides a framework rooted in chemical principles to ensure the accuracy, reproducibility, and stability of experimental solutions. We delve into the critical influence of the compound's physicochemical properties on solvent selection and procedural steps. The methodologies outlined herein are designed to be self-validating, emphasizing precision and safety to support the integrity of downstream applications.

Introduction: The Imperative for Precision

N-(3-chlorophenyl)pentanamide is a chemical compound whose utility in research and development hinges on its precise and consistent application. The foundational step for any quantitative in vitro or in vivo study is the creation of an accurate and stable stock solution. Errors in this initial stage, such as inaccurate concentration, degradation, or precipitation, can cascade through an experimental workflow, leading to unreliable and irreproducible results.

This application note addresses the specific challenges posed by the physicochemical nature of N-(3-chlorophenyl)pentanamide—namely, its significant hydrophobicity—and provides robust protocols to mitigate these challenges. By understanding the causality behind each step, from solvent choice to storage conditions, researchers can establish a reliable foundation for their investigations.

Compound Specifications and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is paramount for developing a sound preparation protocol. N-(3-chlorophenyl)pentanamide is a solid at room temperature with low aqueous solubility, a characteristic that dictates the entire solution preparation strategy.[1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNOCheméo[2]
Molecular Weight 211.69 g/mol Cheméo[2]
Appearance Solid (predicted)Inferred from Melting Point
Melting Point 107 °CChemicalBook[1]
Octanol/Water Partition Coefficient (LogP) 3.469Cheméo[2]
Water Solubility (Log₁₀WS) -3.62 (mol/L)Cheméo[2]

The high LogP value and correspondingly low water solubility score definitively classify N-(3-chlorophenyl)pentanamide as a lipophilic compound.[2] This necessitates the use of organic solvents to achieve complete dissolution and maintain solution stability.

Health, Safety, and Handling

Before handling N-(3-chlorophenyl)pentanamide, it is mandatory to consult the manufacturer-provided Safety Data Sheet (SDS). While a specific SDS is not universally available, data from structurally similar compounds, such as N-(3-Chlorophenyl)acetamide, indicate potential hazards.[3]

GHS Hazard Classifications (Inferred from Analogues):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-rated safety glasses.

  • Engineering Controls: Handle the solid compound and prepare solutions within a certified chemical fume hood to minimize inhalation risk.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local government regulations.

Rational Solvent Selection

The selection of an appropriate solvent is the most critical decision in this process. The goal is to find a solvent that can fully dissolve the compound at the desired concentration and is compatible with the intended downstream application.

Primary Recommendations:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent with an exceptional ability to dissolve a wide range of non-polar compounds. It is a standard choice for preparing stock solutions for biological assays.

  • Ethanol (Absolute, ≥99.5%): A polar protic solvent that is often less cytotoxic than DMSO, making it a viable alternative for sensitive cell-based assays. However, the maximum achievable concentration may be lower than in DMSO.

Solvent Property Comparison:

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
DMSO C₂H₆OS1891.09247Excellent solvating power; hygroscopic; can be toxic to some cells at >0.5% v/v.[4]
Ethanol C₂H₆O78.50.78924.6Good solvating power for many organics; less toxic than DMSO; volatile.[4]

The choice between DMSO and ethanol should be guided by experimental constraints. For most applications, DMSO is the preferred starting point due to its superior solubilizing capacity.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution, a common starting concentration for many research applications.

Pre-Protocol Calculations

The foundation of an accurate stock solution is a precise calculation.

Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for 10 mL of a 10 mM Stock:

  • Mass (mg) = 0.010 mol/L x 0.010 L x 211.69 g/mol x 1000 mg/g

  • Mass (mg) = 2.117 mg

Materials and Equipment
  • N-(3-chlorophenyl)pentanamide (solid)

  • Anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • 10 mL volumetric flask (Class A) or a 15 mL polypropylene conical tube

  • Spatula and weigh paper/boat

  • Calibrated micropipettes (P1000, P200)

  • Vortex mixer

  • Bath sonicator (optional)

  • Cryo-safe storage vials (amber or wrapped in foil)

Step-by-Step Procedure
  • Compound Equilibration: Allow the container of N-(3-chlorophenyl)pentanamide to equilibrate to ambient room temperature for at least 30 minutes before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Tare the analytical balance with the weigh boat. Carefully weigh out approximately 2.12 mg of the compound. Record the exact mass.

  • Transfer: Gently transfer the weighed solid into the 10 mL volumetric flask or 15 mL conical tube. Ensure all powder is transferred by tapping the weigh boat.

  • Initial Dissolution: Add approximately 7-8 mL of DMSO to the vessel containing the solid.

  • Solubilization: Cap the vessel securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, place the vessel in a bath sonicator for 5-10 minutes.

  • Final Volume Adjustment (QS): Once fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask (or until the final target volume is reached in the conical tube).

  • Homogenization: Invert the capped volumetric flask 10-15 times to ensure the solution is homogeneous. If using a conical tube, vortex again for 30 seconds.

  • Aliquotting and Storage: Dispense the stock solution into small-volume, light-protected, and tightly sealed cryo-vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label each vial with the compound name, exact concentration, solvent, date of preparation, and your initials.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_store Storage Phase calc 1. Calculate Mass (e.g., 2.12 mg for 10mM) weigh 2. Weigh Compound (Analytical Balance) calc->weigh Target Mass transfer 3. Transfer Solid (to Volumetric Flask) weigh->transfer Exact Mass add_solvent 4. Add Solvent (~80% of final volume) transfer->add_solvent dissolve 5. Dissolve Solid (Vortex / Sonicate) add_solvent->dissolve qs 6. QS to Final Volume (Bring to 10 mL) dissolve->qs mix 7. Homogenize (Invert / Vortex) qs->mix aliquot 8. Aliquot Solution mix->aliquot store 9. Store at -20°C / -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a primary stock solution.

Protocol 2: Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock into an aqueous-based experimental buffer. Due to the lipophilic nature of N-(3-chlorophenyl)pentanamide, this step must be performed carefully to avoid precipitation.

General Considerations
  • Final Solvent Concentration: Aim to keep the final concentration of the organic solvent (e.g., DMSO) in the working solution as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.

  • Precipitation Risk: Rapidly adding the stock solution to a large volume of buffer can cause localized super-saturation and precipitation.

Step-by-Step Dilution Procedure (Example: 10 µM from 10 mM Stock)
  • Calculate Volumes: Use the dilution formula M₁V₁ = M₂V₂.

    • (10,000 µM)(V₁) = (10 µM)(1000 µL)

    • V₁ = 1 µL of 10 mM stock. This requires a serial dilution.

  • Intermediate Dilution (Recommended): First, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

  • Final Dilution: From the 1 mM intermediate stock:

    • (1000 µM)(V₁) = (10 µM)(1000 µL)

    • V₁ = 10 µL of 1 mM intermediate stock.

  • Dispense Buffer: Pipette 990 µL of the desired aqueous assay buffer into a fresh microcentrifuge tube.

  • Add Stock to Buffer: Pipette the calculated 10 µL of the 1 mM intermediate stock directly into the buffer. Crucially, dispense the stock solution subsurface while simultaneously vortexing the buffer to promote rapid mixing and prevent precipitation.

  • Homogenize: Continue to vortex for an additional 10-15 seconds.

  • Use Promptly: Use the freshly prepared working solution as soon as possible, as the compound may have limited stability in aqueous media.

Workflow for Working Solution Preparation

G cluster_dilution Dilution Steps stock Primary Stock (10 mM in DMSO) prep_int 2. Prepare Intermediate (1:10 Dilution) stock->prep_int 10 µL intermediate Intermediate Stock (e.g., 1 mM in DMSO) mix_final 3. Add Stock to Buffer (While Vortexing) intermediate->mix_final 10 µL buffer Aqueous Buffer (e.g., 990 µL) buffer->mix_final working Final Working Solution (e.g., 10 µM in <1% DMSO) calc 1. Calculate Volumes (M1V1 = M2V2) calc->prep_int calc->mix_final mix_final->working

Caption: Serial dilution workflow to prevent precipitation.

Long-Term Storage and Stability

The chemical stability of N-(3-chlorophenyl)pentanamide in solution has not been extensively reported. Therefore, precautionary measures are essential to preserve the integrity of the stock solution.

  • Storage Temperature: Store aliquots of the stock solution at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term archival storage (months to years).

  • Protection from Light: The aromatic chloride moiety may be susceptible to photodecomposition. Store vials in the dark, either by using amber vials or by placing them in a labeled freezer box.

  • Avoid Freeze-Thaw Cycles: Repeated temperature cycling can increase the likelihood of compound degradation and solvent water absorption. The use of single-use aliquots is the most effective strategy to prevent this.

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare N-(3-chlorophenyl)pentanamide solutions that are accurate, stable, and fit for purpose, thereby enhancing the quality and reliability of their scientific outcomes.

References

  • N-Methyl-N-isopropylpentanamide | CAS#:54965-74-1 . Chemsrc. [Link]

  • 3-Chloro-N-(4-chlorophenyl)propanamide Properties . U.S. Environmental Protection Agency (EPA). [Link]

  • Pentanamide, N-(3-chlorophenyl)- Chemical & Physical Properties . Cheméo. [Link]

  • N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, octa-deuterated JD5037 . National Center for Biotechnology Information (PMC). [Link]

  • N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 . PubChem, National Center for Biotechnology Information. [Link]

  • Pentanamide, N-ethyl-N-(3-methylphenyl)- . NIST WebBook. [Link]

  • Pentanamide, N,N,3-trimethyl-, (3S)- | C8H17NO | CID 10855582 . PubChem, National Center for Biotechnology Information. [Link]

  • Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy . PubMed, National Center for Biotechnology Information. [Link]

  • Pentanamide, N-(5-amino-2-chlorophenyl)-4,4-dimethyl-3-oxo- . PubChem, National Center for Biotechnology Information. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties . Master Organic Chemistry. [Link]

  • Solvents and Polarity . University of Rochester, Department of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Minimizing Side Reactions in N-(3-chlorophenyl)pentanamide Synthesis

Introduction You are synthesizing N-(3-chlorophenyl)pentanamide via the acylation of 3-chloroaniline with pentanoyl chloride (valeryl chloride). While this appears to be a standard amide coupling, the presence of the ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are synthesizing N-(3-chlorophenyl)pentanamide via the acylation of 3-chloroaniline with pentanoyl chloride (valeryl chloride).

While this appears to be a standard amide coupling, the presence of the electron-withdrawing chlorine atom at the meta position of the aniline significantly lowers the nucleophilicity of the amine (


) compared to unsubstituted aniline (

). This reduction in reactivity makes your reaction susceptible to competition from hydrolysis (moisture) and protonation (by-product HCl).

This guide prioritizes anhydrous acylation over aqueous Schotten-Baumann conditions to maximize yield and minimize impurity profiles.

Module 1: Reaction Mechanics & Failure Modes

To troubleshoot effectively, we must visualize the competition between the desired pathway and the side reactions.

The Mechanism & Competitive Pathways

The primary failure mode in this synthesis is not usually "side product formation" in the sense of wrong connectivity, but rather stalled conversion due to two factors:

  • HCl Poisoning: The HCl byproduct protonates the unreacted 3-chloroaniline. Since the protonated amine (

    
    ) is not nucleophilic, the reaction stops at 50% conversion if no auxiliary base is used.
    
  • Hydrolysis: Pentanoyl chloride reacts faster with water than with the deactivated 3-chloroaniline.

Pathway Visualization

ReactionPathways Reactants Reactants (3-Chloroaniline + Pentanoyl Cl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack AmineSalt DEAD END Amine Hydrochloride Salt (Precipitate) Reactants->AmineSalt + HCl (Byproduct) (Protonation) AcidImpurity IMPURITY Pentanoic Acid (Hydrolysis) Reactants->AcidImpurity + H2O (Moisture) Product TARGET PRODUCT N-(3-chlorophenyl)pentanamide Intermediate->Product - HCl Base Auxiliary Base (Triethylamine/DIPEA) Base->AmineSalt Scavenges HCl Restores Free Amine

Figure 1: Mechanistic pathway showing the competition between product formation, salt formation (stalling), and hydrolysis.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: The reaction mixture turned into a thick slurry and conversion stalled.
  • Diagnosis: HCl Poisoning. The reaction generates 1 equivalent of HCl. Without a base, this HCl instantly protonates your remaining 3-chloroaniline, forming an insoluble hydrochloride salt that cannot react.

  • Solution: You must use an auxiliary base.[1]

    • Recommendation: Add Triethylamine (

      
      )  or DIPEA (Hünig's Base) .
      
    • Stoichiometry: Use 1.2 to 1.5 equivalents relative to the acid chloride. This ensures all HCl is neutralized, keeping the aniline in its reactive neutral form.

Issue 2: Yield is low, and NMR shows a large aliphatic impurity (Pentanoic Acid).
  • Diagnosis: Hydrolysis. Your system contained moisture. Because 3-chloroaniline is a "slow" nucleophile, the pentanoyl chloride preferentially reacted with trace water in the solvent or atmosphere.

  • Solution: Enforce anhydrous conditions.

    • Use Dichloromethane (DCM) or THF dried over molecular sieves.

    • Flush the reaction vessel with Nitrogen (

      
      ) or Argon before starting.
      
    • Crucial: Dry your glassware in an oven (

      
      ) prior to use.
      
Issue 3: The product is colored (brown/black) instead of off-white.
  • Diagnosis: Oxidation. Anilines are prone to oxidation by atmospheric oxygen, forming colored azo/azoxy impurities.

  • Solution:

    • Purify your starting material: If the 3-chloroaniline is dark liquid, distill it before use.

    • Run the reaction under an inert atmosphere (

      
       balloon).
      
    • Workup Tip: Wash the organic layer with dilute HCl (1M) during extraction. This removes unreacted aniline, which is often the source of the color.

Module 3: Optimized Protocol

This protocol uses Dichloromethane (DCM) as the solvent and Triethylamine (


)  as the HCl scavenger.
Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
3-Chloroaniline Limiting Reagent1.0

Pentanoyl Chloride Electrophile1.1 - 1.2Slight excess drives completion
Triethylamine (

)
Base (Scavenger)1.5Must exceed Acid Chloride eq
DCM Solvent~10 mL per gramAnhydrous
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Cap with a rubber septum and flush with

    
    .
    
  • Solvation: Add 3-chloroaniline (1.0 eq) and Triethylamine (1.5 eq) . Inject anhydrous DCM . Stir until homogenous.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
    • Why? The reaction is exothermic.[2] Cooling prevents runaway side reactions and minimizes the volatility of the acid chloride.

  • Addition: Add Pentanoyl Chloride (1.1 eq) dropwise via syringe over 10–15 minutes.

    • Observation: White smoke (HCl) may form if not sealed well; a white precipitate (

      
      ) will form immediately. This is normal.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Check: Monitor by TLC (Hexane:EtOAc 3:1). The amine spot should disappear.

  • Quench & Workup:

    • Add water to dissolve the salts.

    • Wash 1 (Acidic): Wash organic layer with 1M HCl . (Removes unreacted 3-chloroaniline and remaining TEA).

    • Wash 2 (Basic): Wash organic layer with Saturated

      
       .[3] (Removes Pentanoic acid formed by hydrolysis).
      
    • Wash 3 (Neutral): Wash with Brine (

      
      ).
      
  • Isolation: Dry organic layer over

    
    , filter, and evaporate solvent (Rotavap).
    
Workflow Visualization

Workflow Step1 1. CHARGE Amine + Base + DCM (0°C, N2 atm) Step2 2. ADDITION Dropwise Pentanoyl Chloride (Control Exotherm) Step1->Step2 Step3 3. REACTION Warm to RT Stir 2-3 Hours Step2->Step3 Step4 4. WORKUP (CRITICAL) Wash 1: 1M HCl (Removes Amine) Wash 2: NaHCO3 (Removes Acid) Step3->Step4 Step5 5. ISOLATION Dry (MgSO4) -> Filter -> Evaporate Step4->Step5

Figure 2: Optimized experimental workflow emphasizing the biphasic workup to remove specific impurities.

Module 4: Characterization & Validation

After isolation, verify the product using these expected signals.

  • Physical State: White to off-white solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~7.5 - 7.0 ppm (m, 4H, Aromatic protons).
      
    • 
       ~7.2 ppm (s, 1H, Broad NH amide singlet).
      
    • 
       ~2.3 ppm (t, 2H, 
      
      
      
      -carbonyl
      
      
      ).
    • 
       ~1.7 - 1.4 ppm (m, 4H, Alkyl chain).
      
    • 
       ~0.9 ppm (t, 3H, Terminal 
      
      
      
      ).
  • IR Spectrum: Look for the Amide I band (C=O stretch) around 1650–1690

    
      and Amide II band (N-H bend) around 1540 
    
    
    
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]

  • Common Organic Chemistry. Amide Bonds from Acid Chlorides: Common Conditions and Protocols. Retrieved from [Link]

  • Master Organic Chemistry. Hydrolysis of Amides: Mechanism and Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Amide Synthesis via Acylation of Amines. Retrieved from [Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of N-(3-chlorophenyl)pentanamide

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. N-(3-chlorophenyl)pentanamide, a molecule of inter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. N-(3-chlorophenyl)pentanamide, a molecule of interest in synthetic chemistry, serves as an exemplary case for demonstrating a multi-faceted analytical approach. This guide provides an in-depth analysis of its ¹H NMR spectrum and a comparative assessment with other key spectroscopic and chromatographic techniques. The narrative is designed to elucidate not just the data, but the strategic choices behind the application of each method for a comprehensive characterization.

The Cornerstone of Structure Elucidation: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic environments of hydrogen nuclei (protons), it provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.[1]

Predicted ¹H NMR Spectrum of N-(3-chlorophenyl)pentanamide

For N-(3-chlorophenyl)pentanamide, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to each chemically non-equivalent proton in the molecule. The interpretation relies on three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).[2]

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons near electronegative atoms (like N, O, or Cl) are "deshielded" and appear at a higher chemical shift (further downfield).[3]

  • Integration: The area under each signal is proportional to the number of protons it represents.[2]

  • Multiplicity: Spin-spin coupling between adjacent, non-equivalent protons splits a signal into multiple lines, revealing the number of neighboring protons.[1]

Based on the structure, we can predict the following signals:

Proton Assignment Predicted δ (ppm) Integration Predicted Multiplicity Rationale for Assignment
H-a (Amide N-H)~8.0 - 9.51HBroad SingletThe amide proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is due to the deshielding effect of the carbonyl group and its involvement in hydrogen bonding.[4]
H-b, H-c, H-d, H-e (Aromatic)~7.0 - 7.84HMultipletsProtons on the aromatic ring are significantly deshielded. The substitution pattern on the 3-chlorophenyl ring leads to complex splitting patterns (multiplets).
H-f (α-CH₂)~2.32HTripletThese protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They are split into a triplet by the two neighboring H-g protons (n+1 = 2+1 = 3).
H-g (β-CH₂)~1.72HSextetThese methylene protons are coupled to H-f (2 protons) and H-h (2 protons), leading to a more complex splitting pattern (n+1 rule predicts a sextet).
H-h (γ-CH₂)~1.42HSextetSimilar to H-g, these protons are situated in the alkyl chain and will show coupling to their neighbors.
H-i (δ-CH₃)~0.93HTripletThe terminal methyl group is the most shielded (upfield). It is split into a triplet by the two adjacent H-h protons (n+1 = 2+1 = 3).[3]
Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(3-chlorophenyl)pentanamide.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped for digital referencing. TMS is chosen for its inertness and its single, sharp signal at 0 ppm.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and signal resolution.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

A Broader Perspective: Comparative Analytical Techniques

While ¹H NMR is powerful, a comprehensive analysis, especially in a regulated environment like drug development, necessitates the use of complementary techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating analytical package.

Workflow for Comprehensive Analysis

Caption: Integrated workflow for the complete characterization of N-(3-chlorophenyl)pentanamide.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[6] Unlike ¹H NMR, signals are typically singlets (due to proton decoupling), and their chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • Expected Signals:

    • Carbonyl (C=O): ~170 ppm. Amide carbonyls are typically found in this region.[6]

    • Aromatic Carbons: ~110-140 ppm. The carbon attached to the chlorine atom will be shifted relative to the others.

    • Alkyl Carbons: ~10-40 ppm. The carbon alpha to the carbonyl (C-f) will be the most deshielded of the alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

  • Key Diagnostic Peaks for N-(3-chlorophenyl)pentanamide:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹ is characteristic of a secondary amide.[8]

    • C=O Stretch (Amide I band): A strong, sharp absorption around 1650 cm⁻¹ confirms the presence of the amide carbonyl group.[9][10]

    • N-H Bend (Amide II band): An absorption around 1550 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching.[7]

    • Aromatic C-H and C=C Stretches: Signals in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

    • Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers additional structural clues.

  • Expected Data:

    • Molecular Ion Peak [M]⁺: For N-(3-chlorophenyl)pentanamide (C₁₁H₁₄ClNO), the expected monoisotopic mass is approximately 211.08 g/mol . The presence of chlorine will result in a characteristic M+2 peak (at ~213 g/mol ) with an intensity of about one-third of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

    • Key Fragmentation: A common fragmentation pathway for amides is the cleavage of the N-CO bond.[11][12] For this molecule, a prominent fragment would likely be the benzoyl cation or related aromatic fragments.[13] Alpha-cleavage next to the carbonyl group is also a typical fragmentation pattern.[14]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[15] It is the gold standard for determining the purity of pharmaceutical compounds.[16][17]

  • Methodology:

    • A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

    • Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring of the analyte absorbs strongly (e.g., ~254 nm).

    • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Summary and Comparison
Technique Information Provided Expected Data for N-(3-chlorophenyl)pentanamide
¹H NMR Proton environment, connectivity, and countDistinct signals for aromatic, amide, and alkyl protons with specific chemical shifts, integrations, and splitting patterns.
¹³C NMR Carbon backbone and chemical environmentSignals for carbonyl, aromatic, and alkyl carbons at characteristic chemical shifts.
FTIR Presence of functional groupsKey absorptions for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and N-H bend (~1550 cm⁻¹).
Mass Spec Molecular weight and fragmentation patternMolecular ion peak at m/z ~211, with an M+2 peak at m/z ~213. Fragmentation consistent with amide bond cleavage.
HPLC Purity and quantificationA single major peak with a specific retention time. Purity is calculated from the peak area percentage.

Conclusion

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • SpectraBase. L-3-(p-Chlorophenyl)alanine. Wiley-VCH. [Link]

  • Cheméo. (2023). Pentanamide, N-(3-chlorophenyl)-. [Link]

  • Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol. [Link]

  • Royal Society of Chemistry. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • SpectraBase. N-[(3-Chlorophenyl)carbonyl]glycine, tms derivative. Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Saraswathi, B. S., et al. (2011). N-(3-Chlorophenyl)-N′-(3-methylphenyl)succinamide. PubMed Central. [Link]

  • LCGC International. (2021). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • ResearchGate. (2021). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • 3M. Safety Data Sheet. [Link]

  • PubMed. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • LCGC International. HPLC Method Development in Handbook of HPLC in Pharmaceutical Analysis. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • National Institutes of Health. (2016). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]

  • Carl ROTH. Safety Data Sheet: n-Pentane. [Link]

  • Pharmaguideline. (2024). 10 Tips for HPLC Analysis In Pharmaceuticals. [Link]

  • Saraswathi, B. S., et al. (2011). N,N′-Bis(3-chlorophenyl)succinamide. PubMed Central. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

  • National Institutes of Health. (2011). N-(4-Chlorophenyl)-N′-(3-methylphenyl)succinamide monohydrate. [Link]

  • MDPI. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • PubChem. N'-(4-chlorophenyl)-N-[(3R)-1-[2-[5-(diaminomethylideneamino)pentanoylamino]ethyl]-1-azaspiro[5.5]undecan-3-yl]oxamide. [Link]

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Comparative

Comparative Analysis of IR Spectral Signatures: N-(3-chlorophenyl)pentanamide

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of N-(3-chlorophenyl)pentanamide , a secondary amide with a meta-chlorinated aromatic ring and an aliphatic pentyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of N-(3-chlorophenyl)pentanamide , a secondary amide with a meta-chlorinated aromatic ring and an aliphatic pentyl chain.[1] Designed for drug development professionals, this document moves beyond basic peak listing to offer a comparative framework.[1][2] It evaluates the diagnostic utility of Fourier Transform Infrared (FTIR) spectroscopy against computational models (DFT) and structural isomers, establishing a self-validating protocol for confirming regiochemistry and functional group integrity.[1][2]

Experimental Methodology: The Self-Validating Protocol

To ensure data reproducibility and minimize artifacts, the following Attenuated Total Reflectance (ATR) protocol is recommended over traditional KBr pellets, which are hygroscopic and prone to pressure-induced amorphization.

ATR-FTIR Workflow
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (Standard for solid-state pharma intermediates).[1][2]

  • Scans: 32–64 scans to optimize Signal-to-Noise (S/N) ratio.

Data Acquisition Logic (DOT Diagram)

ExperimentalWorkflow Start Sample Prep (Solid/Powder) Background Background Scan (Air/Clean Crystal) Start->Background Clean Acquisition Data Acquisition (64 Scans, 4cm⁻¹) Background->Acquisition Place Sample QC Quality Control (Check S/N > 500:1) Acquisition->QC QC->Start Fail (Resample) Processing Post-Processing (Baseline Corr., ATR Corr.) QC->Processing Pass Output Peak Picking & Assignment Processing->Output

Figure 1: Step-by-step workflow for acquiring high-fidelity ATR-FTIR data, including a self-validating Quality Control (QC) loop.

Spectral Analysis & Assignment

The spectrum of N-(3-chlorophenyl)pentanamide is a composite of three distinct zones: the High-Frequency Region (H-bonding/C-H), the Amide Region (Electronic backbone), and the Fingerprint Region (Regiochemistry).

Zone 1: High-Frequency Region (3500–2800 cm⁻¹)

This region validates the presence of the secondary amide and differentiates the aliphatic tail from the aromatic ring.

  • N-H Stretch (~3280–3320 cm⁻¹): A single, sharp band characteristic of secondary amides.[1][2][3] Broadening indicates strong intermolecular hydrogen bonding in the solid state.[2]

  • Aromatic C-H (>3000 cm⁻¹): Weak bands around 3050–3080 cm⁻¹.[1][2]

  • Aliphatic C-H (<3000 cm⁻¹): Strong bands at 2955 (asymmetric CH₃), 2925 (asymmetric CH₂), and 2855 cm⁻¹ (symmetric CH₂), confirming the pentyl chain integrity.[2]

Zone 2: The Amide "Fingerprint" (1700–1500 cm⁻¹)

This is the most critical diagnostic region for the amide linkage.[2]

  • Amide I (1650–1670 cm⁻¹): Primarily C=O stretching.[1][2] In solid-state secondary amides, this band shifts to lower frequencies due to hydrogen bonding.[2]

  • Amide II (1530–1550 cm⁻¹): A mixed mode of N-H bending and C-N stretching.[1][2] This band is specific to secondary amides (absent in tertiary amides).[1][2]

  • Aromatic Ring Modes (~1580–1600 cm⁻¹): C=C skeletal vibrations often appear as a shoulder or distinct peak near the Amide I/II bands.[1][2]

Zone 3: Regiochemistry & Substitution (1000–600 cm⁻¹)

This region distinguishes the 3-chloro (meta) isomer from its 2-chloro (ortho) or 4-chloro (para) analogs.[1][2]

  • Meta-Substitution Pattern: Meta-disubstituted benzenes typically display two strong bands due to C-H out-of-plane (oop) bending:

    • ~780 ± 10 cm⁻¹[1][2]

    • ~690 ± 10 cm⁻¹[1][2]

  • C-Cl Stretch: Often obscured in the fingerprint region but typically contributes to bands in the 600–800 cm⁻¹ range.

Comparative Data: Experimental vs. Computational vs. Isomers[1]

The following table contrasts the expected experimental values (derived from standard spectroscopic principles for N-alkylbenzamides and meta-chloroanilines) against Density Functional Theory (DFT) predictions and the Para isomer.

Table 1: Comparative Spectral Assignments

Vibrational ModeExp.[1][2][4][5][6] Reference (cm⁻¹)DFT (B3LYP/6-31G*) [Scaled]vs. Para-Isomer (4-Cl)Diagnostic Note
N-H Stretch 3280–33003400–3450 (Gas phase)~3290DFT overestimates without solvent/crystal field correction.[1][2]
C-H (Alkyl) 2955, 29252960, 2930IdenticalCannot distinguish isomers.[1][2]
Amide I (C=O) 1655–16651680–17001660Sensitive to H-bonding network, not regiochemistry.[2]
Amide II 1540–15501520–15301545Confirms secondary amide structure.[1][2]
C-H oop (Ring) 690 & 780 685 & 775810–840 (Single) CRITICAL: Para isomers show one strong band >800 cm⁻¹.[2]
C-Cl Stretch 680–750 (Mixed)700–740720Difficult to assign purely in IR; Raman is preferred.[2]

> Note: DFT values are typically scaled by a factor of ~0.961 (high freq) to 0.98 (low freq) to account for anharmonicity.

Structural Confirmation Logic (DOT Diagram)

StructureConfirmation Start Unknown Spectrum AmideCheck Peak at 1650-1670 cm⁻¹? Start->AmideCheck NHCheck Peak at 3280-3320 cm⁻¹? AmideCheck->NHCheck Yes ResultNotAmide Not a Secondary Amide AmideCheck->ResultNotAmide No RegioCheck Peaks at ~690 & ~780 cm⁻¹? NHCheck->RegioCheck Yes NHCheck->ResultNotAmide No (Tertiary?) ResultMeta Confirmed: N-(3-Cl-phenyl)... RegioCheck->ResultMeta Yes (Meta Pattern) ResultPara Likely Para Isomer (Check ~820 cm⁻¹) RegioCheck->ResultPara No (Single Band?)

Figure 2: Logical decision tree for confirming the identity of N-(3-chlorophenyl)pentanamide and distinguishing it from regioisomers.

Alternative Techniques Comparison

While IR is the rapid "fingerprint" method, it should be contextualized with other analytical tools.[1][2]

IR vs. Raman Spectroscopy[1]
  • IR Strength: Excellent for polar functional groups (C=O, N-H).[1][2] Best for confirming the amide backbone.[1][2][7]

  • Raman Strength: Superior for non-polar and polarizable bonds (C=C, C-Cl, C-S).[1][2] Raman would show the C-Cl stretch as a very strong, distinct band (often ~650–700 cm⁻¹) with less interference than IR.[1][2]

  • Recommendation: Use Raman if the C-Cl bond integrity is the primary quality attribute (CQA) being monitored.[1]

IR vs. NMR (¹H / ¹³C)
  • IR: Provides functional group inventory and solid-state form information (polymorphs).[1][2] Fast (< 2 mins).

  • NMR: Provides definitive structural elucidation.[1][2] The ¹H NMR for this compound would explicitly show the triplet/quartet splitting of the ethyl chain and the specific splitting pattern of the meta-substituted protons (singlet, doublet, triplet, doublet).

  • Recommendation: Use NMR for initial structural characterization; use IR for routine batch release and identity testing.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for functional group assignment rules).

  • Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][2] (Authoritative source for amide and benzene substitution shifts).

  • NIST Chemistry WebBook. Pentanamide IR Spectrum. National Institute of Standards and Technology.[1][2][8] Link (Source for aliphatic amide backbone comparison).[1][2]

  • Sigma-Aldrich / Merck. IR Spectrum of 3-Chloroaniline. Link (Source for meta-substituted amine reference peaks).[2]

  • Andersson, M. P., & Uvdal, P. (2005).[1][2] New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method. The Journal of Physical Chemistry A, 109(12), 2937–2941.[2] Link (Source for DFT scaling factors).[1][2]

Sources

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(3-chlorophenyl)pentanamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry (MS)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing vital information about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of N-(3-chlorophenyl)pentanamide, a compound of interest in medicinal chemistry and materials science. By juxtaposing its predicted fragmentation with the experimental data of structurally similar compounds, we aim to provide a robust framework for the identification and characterization of this and related molecules.

The Subject of Our Investigation: N-(3-chlorophenyl)pentanamide

N-(3-chlorophenyl)pentanamide is a secondary amide featuring a pentanamide moiety attached to a 3-chlorophenyl ring. Its structure presents several key features that will dictate its behavior in the mass spectrometer: an amide linkage, a flexible alkyl chain, and a substituted aromatic ring. Understanding how these components influence bond cleavages is crucial for interpreting its mass spectrum.

Experimental Rationale and Design

  • N-phenylpentanamide: The direct, non-chlorinated analog, allows for the assessment of the chloro-substituent's impact.[2]

  • N-(4-chlorophenyl)-3-oxobutanamide: An analog with a chlorine atom at a different position and a modified acyl chain, highlighting the influence of substituent position and chain functionality.[3]

  • N-phenylacetamide and N-phenylpropanamide: Analogs with shorter acyl chains, demonstrating the effect of chain length on fragmentation.[4][5]

Our analysis will be grounded in the fundamental mechanisms of electron ionization mass spectrometry, primarily focusing on alpha-cleavage and the McLafferty rearrangement .

Experimental Workflow: A Conceptual Overview

The following diagram illustrates the typical workflow for analyzing a compound like N-(3-chlorophenyl)pentanamide using GC-MS, a common technique for such molecules.

Experimental Workflow cluster_0 Sample Introduction & Separation cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample N-(3-chlorophenyl)pentanamide in solution GC Gas Chromatography (Separation) Sample->GC Injection IonSource Ion Source (Electron Ionization) GC->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Acquisition Spectrum Mass Spectrum DataSystem->Spectrum Data Processing

Caption: Conceptual workflow for GC-MS analysis.

Predicted Fragmentation of N-(3-chlorophenyl)pentanamide

Upon electron ionization, N-(3-chlorophenyl)pentanamide (molecular weight: 211.69 g/mol for the 35Cl isotope) will form a molecular ion (M+•) at m/z 211. The presence of a chlorine atom will also result in an M+2 peak at m/z 213 with an intensity of approximately one-third of the M+• peak, a characteristic isotopic signature for chlorine.[6]

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: This involves the cleavage of the bond alpha to the carbonyl group or the nitrogen atom.

  • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen.

  • Cleavage of the Amide Bond: This can occur through various mechanisms, often leading to the formation of the aniline or acylium ions.

  • Fragmentation of the Aromatic Ring: This can involve the loss of the chlorine atom or other small neutral molecules.

The following diagram illustrates the predicted primary fragmentation pathways:

Predicted Fragmentation of N-(3-chlorophenyl)pentanamide cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_amide Amide Bond Cleavage cluster_aromatic Aromatic Ring Fragmentation M N-(3-chlorophenyl)pentanamide M+• (m/z 211/213) F1 [C4H9CO]+ m/z 85 M->F1 Loss of C4H9• F2 [M - C4H9]+ m/z 154/156 M->F2 Loss of C4H9• F3 [C6H4ClNHCOCH3]+• m/z 169/171 M->F3 Loss of C3H6 F4 [C6H4ClNH2]+• m/z 127/129 M->F4 Rearrangement & Cleavage F5 [C4H9CO]+ m/z 85 M->F5 Cleavage F6 [M - Cl]+ m/z 176 M->F6 Loss of Cl•

Caption: Predicted major fragmentation pathways.

Comparative Analysis with Structurally Similar Compounds

By examining the mass spectra of analogous compounds, we can gain valuable insights into how structural modifications influence fragmentation patterns.

N-phenylpentanamide: The Effect of the Chloro Substituent

The mass spectrum of N-phenylpentanamide (MW: 177.24 g/mol ) provides a baseline for understanding the fragmentation of the core structure.[2]

Fragment Ion (m/z) Proposed Structure Fragmentation Pathway Corresponding Ion in N-(3-chlorophenyl)pentanamide (Predicted m/z)
177[C11H15NO]+•Molecular Ion211/213
120[C6H5NHCO]+•McLafferty Rearrangement (loss of C4H8)154/156
93[C6H5NH2]+•Amide bond cleavage with H-rearrangement127/129
85[C4H9CO]+Alpha-cleavage85

The presence of the chlorine atom in N-(3-chlorophenyl)pentanamide is expected to shift the m/z values of fragments containing the aromatic ring by 34 u (for 35Cl). The relative abundance of these fragments may also be altered due to the electron-withdrawing nature of the chlorine atom, which can influence the stability of the resulting ions.

N-(4-chlorophenyl)-3-oxobutanamide: Influence of Substituent Position and Acyl Chain Modification

This analog (MW: 211.65 g/mol for 35Cl) has the chlorine at the para position and a keto group in the acyl chain.[3] Its fragmentation provides clues about the influence of these structural changes.

Fragment Ion (m/z) Proposed Structure Fragmentation Pathway Comparison with N-(3-chlorophenyl)pentanamide
211/213[C10H10ClNO2]+•Molecular IonSame m/z for the molecular ion.
169/171[C8H8ClNO]+•Loss of ketene (CH2CO)The pentanamide will not undergo this specific loss.
127/129[C6H4ClNH2]+•Amide bond cleavageA key diagnostic ion also predicted for the target molecule.
85[CH3COCH2CO]+Alpha-cleavageThe pentanamide will show a C4H9CO+ ion at the same m/z.

The consistent presence of the chloroaniline cation (m/z 127/129) in both the 3-chloro and 4-chloro isomers suggests this is a prominent and diagnostic fragment for chloro-substituted N-phenyl amides.

N-phenylacetamide and N-phenylpropanamide: The Role of Acyl Chain Length

The mass spectra of N-phenylacetamide (MW: 135.16 g/mol ) and N-phenylpropanamide (MW: 149.19 g/mol ) demonstrate the importance of the acyl chain length in fragmentation.[4][5]

Compound Key Fragment Ion (m/z) Fragmentation Pathway Relevance to N-(3-chlorophenyl)pentanamide
N-phenylacetamide93 ([C6H5NH2]+•), 43 ([CH3CO]+)Amide bond cleavage, Alpha-cleavageThe pentanamide will have a larger acylium ion (m/z 85).
N-phenylpropanamide93 ([C6H5NH2]+•), 57 ([C2H5CO]+)Amide bond cleavage, Alpha-cleavageThe pentanamide will exhibit a McLafferty rearrangement, which is not possible for these shorter chains.

The absence of a McLafferty rearrangement in the shorter chain analogs highlights its diagnostic value for distinguishing N-acyl anilides with longer alkyl chains.

Conclusion: A Predictive Framework for Identification

This comparative guide provides a detailed predictive framework for interpreting the mass spectrum of N-(3-chlorophenyl)pentanamide. By understanding the fundamental fragmentation mechanisms and comparing them with the experimental data of structurally related compounds, researchers can confidently identify and characterize this molecule.

Key Diagnostic Features for N-(3-chlorophenyl)pentanamide:

  • Molecular Ion Cluster: A prominent M+• peak at m/z 211 and an M+2 peak at m/z 213 in an approximate 3:1 ratio.

  • McLafferty Rearrangement Ion: A significant peak at m/z 169/171 resulting from the loss of propene.

  • Chloroaniline Cation: A strong signal at m/z 127/129, confirming the presence of the 3-chloroaniline moiety.

  • Acylium Ion: A characteristic peak at m/z 85 from the cleavage of the pentanoyl group.

This guide underscores the power of combining theoretical knowledge of fragmentation pathways with comparative analysis of empirical data. This approach not only facilitates the identification of unknown compounds but also deepens our understanding of the intricate relationship between molecular structure and mass spectral behavior.

References

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide, N-(4-chlorophenyl)-3-oxo-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • mzCloud. (2017, February 20). 4-Chloroamphetamine. Retrieved February 7, 2026, from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).
  • Lalli, J. Y., et al. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 26(10), 1732–1741.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide, N-(4-chlorophenyl)-3-oxo-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N-Butylpentanamide. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N-Methylpentanamide. Retrieved February 7, 2026, from [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Pentanamide, N-(phenylmethyl)-. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentanone, 5-chloro-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). N-(2-Chlorophenyl)-maleimide. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Todua, N. G., Tretyakov, K. V., & Mikaia, A. I. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-alpha-amino acids and their methyl esters. European Journal of Mass Spectrometry, 21(3), 349-357.
  • Fluorine Notes. (2019, October).
  • University of California, Davis. (2014). Development and Application of Tandem Mass Spectrometry for Metabolomics. eScholarship.
  • ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound.... Retrieved February 7, 2026, from [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021). Forensic Chemistry, 25, 100347.

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Comparative

A Comparative Guide to HPLC Method Validation for the Purity of N-(3-chlorophenyl)pentanamide

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-(3-chlorophenyl)pentanamide. Beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and objectively compare the validated HPLC method with viable alternatives, supported by experimental data. Our foundation for this validation rests upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard for analytical procedure validation.[1][2][3]

The Analytical Challenge: Purity of N-(3-chlorophenyl)pentanamide

N-(3-chlorophenyl)pentanamide is an N-aryl amide, a chemical scaffold prevalent in many pharmaceutical compounds. Its purity is critical, as even trace-level impurities can impact efficacy and patient safety. A typical synthesis route involves the acylation of 3-chloroaniline with pentanoyl chloride.[1][] This seemingly straightforward reaction can introduce several potential impurities that a robust analytical method must be able to separate and quantify.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 3-chloroaniline and pentanoyl chloride (or its hydrolysis product, pentanoic acid).

  • By-products: Di-acylated aniline or other side-reaction products.

  • Degradation Products: Hydrolysis of the amide bond under certain pH and temperature conditions.

Our primary analytical tool, HPLC, is the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for N-(3-chlorophenyl)pentanamide.[5]

A Validated Reversed-Phase HPLC Method

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] The following is a detailed, validated HPLC method for the purity determination of N-(3-chlorophenyl)pentanamide.

Experimental Protocol: HPLC Method
ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately non-polar aromatic compounds like N-(3-chlorophenyl)pentanamide.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common, effective mobile phase for reversed-phase chromatography, offering good peak shape and UV transparency.
Gradient 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30-35 min: 90-40% B35-40 min: 40% BA gradient elution is necessary to separate the main peak from early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution.
Detection UV at 254 nmThe aromatic ring of N-(3-chlorophenyl)pentanamide provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

The Pillars of Method Validation: An In-Depth Analysis

The following sections detail the validation parameters as stipulated by ICH Q2(R1), with a focus on the scientific reasoning behind each test.[1][2]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For our method, we must demonstrate that the peak for N-(3-chlorophenyl)pentanamide is free from interference from potential impurities.

Experimental Approach: A solution of N-(3-chlorophenyl)pentanamide was spiked with known potential impurities (3-chloroaniline and pentanoic acid). Additionally, a sample of the API was subjected to forced degradation (acidic, basic, oxidative, and thermal stress) to generate potential degradation products.

Acceptance Criteria: The peak for N-(3-chlorophenyl)pentanamide should be spectrally pure (as determined by a photodiode array detector) and well-resolved from all potential impurities and degradation products (Resolution > 2.0).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2]

Experimental Approach: A minimum of five concentrations of N-(3-chlorophenyl)pentanamide reference standard were prepared, typically ranging from the reporting limit to 120% of the nominal assay concentration.

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Approach: Accuracy was determined by spiking a placebo (if a formulated product) or a sample of the API with known amounts of N-(3-chlorophenyl)pentanamide at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Approach:

  • Repeatability (Intra-assay precision): A minimum of six replicate injections of the same sample at 100% of the test concentration.

  • Intermediate Precision: The analysis is repeated by a different analyst on a different day using a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Approach: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). A common approach is to use a S/N of 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The LOQ must be precise, with an RSD of ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Experimental Approach: Small variations were made to the method parameters, such as:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the final calculated purity should not be significantly affected.

Comparative Analysis of Analytical Techniques

While HPLC is a robust and widely used technique, it is essential for a modern laboratory to consider alternatives that may offer advantages in specific scenarios.[5]

Caption: Decision workflow for selecting an analytical technique.

Performance Comparison

The following table provides a comparative summary of the validated HPLC method against Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterValidated HPLC UPLC (Ultra-Performance Liquid Chromatography) GC-MS (Gas Chromatography-Mass Spectrometry) qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Liquid-solid partitioningLiquid-solid partitioning with sub-2 µm particlesGas-solid partitioning and mass-to-charge ratioNuclear spin resonance in a magnetic field
Typical Analysis Time 15-30 min2-10 min20-40 min5-15 min per sample
Relative Sensitivity HighVery HighVery High (for volatile compounds)Moderate
Resolution GoodExcellentExcellent (for volatile compounds)Varies (signal overlap can be an issue)
Solvent Consumption ModerateLowVery Low (gas mobile phase)Low
Key Advantage Robust, versatile, widely availableSpeed, resolution, and reduced solvent use[1][8]Excellent for volatile and semi-volatile impurities[7][9]Absolute quantification without a specific reference standard for the analyte[10][11]
Key Limitation Slower than UPLC, moderate solvent useHigher backpressure requires specialized instrumentation[8]Not suitable for non-volatile or thermally labile compoundsLower sensitivity compared to chromatographic methods
In-Depth Comparison
  • HPLC vs. UPLC: UPLC is essentially a high-pressure, high-resolution version of HPLC.[12] By using smaller stationary phase particles (<2 µm), UPLC systems can achieve faster separations with better resolution and sensitivity, all while consuming less solvent.[1][8] However, this comes at the cost of higher initial instrument investment and the need for more stringent sample filtration to prevent column clogging. For a routine QC environment with a high sample throughput, the investment in UPLC can be justified by the long-term savings in time and solvent.

  • HPLC vs. GC-MS: The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.[9] N-(3-chlorophenyl)pentanamide, being a relatively non-volatile and potentially thermally labile compound, is better suited for HPLC. GC-MS would be the preferred method for analyzing volatile impurities, such as residual solvents from the synthesis process.[13]

  • HPLC vs. qNMR: qNMR offers a unique advantage in its ability to provide absolute quantification without the need for a chemically identical reference standard for the analyte.[10][11] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.[10] While powerful, qNMR generally has lower sensitivity than HPLC and can be more complex to interpret for molecules with overlapping proton signals. It is an excellent orthogonal technique to confirm the purity value obtained by HPLC.

Conclusion and Recommendations

For the routine purity determination of N-(3-chlorophenyl)pentanamide, the validated Reversed-Phase HPLC method presented in this guide is robust, reliable, and aligns with global regulatory expectations.[1][2][3] It provides a good balance of performance, cost, and accessibility.

  • For laboratories with high sample throughput and a focus on "green chemistry," transitioning to a UPLC method would be a logical and beneficial upgrade, offering significant reductions in analysis time and solvent consumption.[1][8]

  • GC-MS should be considered as a complementary technique, specifically for the analysis of volatile residual solvents that may be present from the manufacturing process.[13]

  • qNMR serves as an invaluable orthogonal method for the absolute purity determination of the reference standard itself and can be used to independently verify the purity results obtained by chromatography.[10][11]

Ultimately, the choice of analytical technique should be based on a scientific and risk-based approach, considering the specific needs of the analysis, the properties of the analyte and its potential impurities, and the available resources.[3] This guide provides the foundational knowledge and comparative data to make an informed decision for ensuring the quality and safety of N-(3-chlorophenyl)pentanamide.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. Available from: [Link]

  • GC-MS vs LC-MS for Impurity Testing - ResolveMass Laboratories Inc. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available from: [Link]

  • N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. Available from: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. Available from: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. Available from: [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. Available from: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. Available from: [Link]

  • Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection - DergiPark. Available from: [Link]

  • A direct method for carboformylation at last: the acid chloride does the job! - InCatT. Available from: [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS : Waters. Available from: [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW - WJPMR. Available from: [Link]

Sources

Validation

comparing N-(3-chlorophenyl)pentanamide with other chlorinated amides

Topic: Comparative Technical Guide: N-(3-Chlorophenyl)pentanamide and Chlorinated Amide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: N-(3-Chlorophenyl)pentanamide and Chlorinated Amide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary: The Meta-Chloro Advantage

N-(3-chlorophenyl)pentanamide (CAS: 20560-84-7) represents a critical structural scaffold in the study of lipophilic amides. Unlike its para-substituted isomer, the meta-chloro derivative offers a unique balance of metabolic stability and solubility, often serving as a simplified congener of the herbicide Pentanochlor (Solan) or as a probe for probing hydrophobic pockets in TRP channels and fatty acid amide hydrolase (FAAH) enzymes.

This guide objectively compares N-(3-chlorophenyl)pentanamide against its structural isomers and functional analogs, providing validated synthetic protocols and mechanistic insights into its physicochemical behavior.

Part 1: Physicochemical & Functional Comparison

The placement of the chlorine atom significantly alters the solid-state properties and biological half-life of the molecule. The table below contrasts the target compound with its para-isomer and the agrochemical standard, Pentanochlor.

FeatureN-(3-chlorophenyl)pentanamide (Target)N-(4-chlorophenyl)pentanamide (Comparator)Pentanochlor (Solan) (Reference)
Structure m-Cl substitution; linear C5 chainp-Cl substitution; linear C5 chainm-Cl, p-Me substitution; branched C5 chain
Molecular Weight 211.69 g/mol 211.69 g/mol 239.74 g/mol
Melting Point (Exp/Pred) Low (~50–60 °C) (Predicted/Trend*)High (>140 °C) 85–86 °C
LogP (Lipophilicity) ~3.47~3.473.98
Electronic Effect Inductive withdrawal (-I) onlyInductive (-I) + Resonance (+M)Steric bulk + Inductive
Metabolic Stability High: meta-position blocks CYP450 hydroxylation.Moderate: para-position is blocked, but symmetry aids crystallization.High: Methyl group adds steric shield.
Primary Application Metabolic probe, intermediateCrystallinity standard, polymer additiveSelective Herbicide (Photosystem II inhibitor)

*Note on Melting Point: The meta-substitution disrupts crystal packing efficiency compared to the highly symmetrical para-isomer, resulting in a significantly lower melting point. This makes the 3-chloro variant more soluble in organic formulations but harder to crystallize.

Part 2: Synthetic Architecture & Protocol

To ensure high purity for biological screening, we recommend the Schotten-Baumann Acylation over direct thermal condensation. This pathway minimizes thermal degradation and controls HCl byproduct formation.

Experimental Protocol: Synthesis of N-(3-chlorophenyl)pentanamide

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Pentanoyl chloride (1.1 eq) (Freshly distilled recommended)

  • Triethylamine (TEA) (1.2 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Priming: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Add TEA (12 mmol) and cool the system to 0°C using an ice bath.

  • Addition: Add pentanoyl chloride (11 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent di-acylation side products.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

    • Self-Validating Check: Monitor via TLC (30% EtOAc/Hexane).[1] The starting aniline spot (lower R_f, UV active) must disappear.

  • Quench & Wash: Quench with 1M HCl (removes unreacted amine) followed by saturated NaHCO₃ (removes acid). Wash the organic layer with brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (if solid) or perform flash column chromatography (Silica, 0→20% EtOAc in Hexane).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Chloroaniline + DCM + TEA Cool Cool to 0°C Start->Cool Add Add Pentanoyl Chloride (Dropwise) Cool->Add React Stir 3h @ RT Add->React Check TLC Check: Aniline Gone? React->Check Check->React No (Wait) Wash Wash: 1M HCl -> NaHCO3 Check->Wash Yes Dry Dry & Concentrate Wash->Dry Final Product: N-(3-chlorophenyl)pentanamide Dry->Final

Caption: Optimized Schotten-Baumann synthesis workflow with critical quality control checkpoint (TLC).

Part 3: Mechanistic Analysis (SAR)

Understanding the "Why" behind the 3-chloro substitution is vital for drug design.

1. Electronic Modulation: The chlorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) without the compensating resonance donation (+M) seen in the para position. This reduces the electron density on the aromatic ring, making the amide nitrogen slightly less nucleophilic during synthesis but increasing the acidity of the N-H proton. This often enhances hydrogen bonding interactions with receptor targets (e.g., Serine residues in hydrolases).

2. Metabolic Blocking: In unsubstituted N-phenylamides, Phase I metabolism typically involves rapid para-hydroxylation by CYP450 enzymes.

  • 4-Cl analog: The para position is blocked, forcing metabolism to the meta position (slower).

  • 3-Cl analog (Target): The meta position is blocked. While para-hydroxylation is possible, the steric and electronic influence of the meta-Cl often hinders the enzymatic approach, extending the biological half-life.

SAR Decision Logic

SAR_Logic Root Design Goal: Lipophilic Amide Scaffold Branch1 Need High Crystallinity? Root->Branch1 Branch2 Need Metabolic Stability? Branch1->Branch2 No Para Select 4-Chloro (Para) (Symmetrical, High MP) Branch1->Para Yes Meta Select 3-Chloro (Meta) (Electronic w/d, Solubility) Branch2->Meta General Probe Solan Select Pentanochlor (3-Cl, 4-Me) (Max Stability + Herbicidal) Branch2->Solan Max Persistence

Caption: Structural Activity Relationship (SAR) decision tree for selecting chlorinated amide scaffolds.

Part 4: Analytical Differentiation

Researchers often confuse isomers. Here is how to definitively distinguish the 3-chloro from the 4-chloro variant:

  • 1H NMR Spectroscopy (Aromatic Region):

    • N-(4-chlorophenyl)pentanamide: Shows a characteristic AA'BB' system (two doublets) due to symmetry.

    • N-(3-chlorophenyl)pentanamide: Shows a complex ABCD pattern . Look for the distinct singlet-like triplet (t, J~2Hz) of the proton between the Cl and the amide group (position 2 on the ring). This is the "fingerprint" signal.

  • Mass Spectrometry (EI):

    • Both show M+ and M+2 (3:1 ratio) due to Chlorine isotopes.

    • Differentiation relies on fragmentation: The 3-chloro isomer often shows a more prominent loss of the alkyl chain due to the inductive destabilization of the ring, though retention times on non-polar GC columns (e.g., DB-5) are the most reliable separator (Para usually elutes later due to higher boiling point/symmetry).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86266, Pentanochlor. Retrieved from [Link]

  • Cheméo (2025). Pentanamide, N-(3-chlorophenyl)- Chemical Properties and Spectral Data. Retrieved from [Link]

  • Fujita, T., et al. (1964).A New Substituent Constant, π, Derived from Partition Coefficients. Journal of the American Chemical Society. (Fundamental grounding for LogP comparison of meta vs para substituents).
  • Smith, M. B., & March, J.March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Comparative

structure-activity relationship SAR of N-(3-chlorophenyl)pentanamide analogs

Executive Summary & Technical Context This guide analyzes the structure-activity relationship (SAR) of N-(3-chlorophenyl)pentanamide and its analogs. While structurally simple, this lipophilic amide scaffold serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

This guide analyzes the structure-activity relationship (SAR) of N-(3-chlorophenyl)pentanamide and its analogs. While structurally simple, this lipophilic amide scaffold serves as a critical chemical probe in two distinct but overlapping pharmacological domains: TRPM8 channel modulation (sensory/pain signaling) and Opioid Receptor profiling (as a structural fragment of fentanyl-related substances).

For drug development professionals, understanding this scaffold is essential for:

  • Designing TRPM8 Antagonists: Developing non-opioid analgesics for neuropathic pain.

  • Off-Target Safety Screening: Differentiating novel analgesic candidates from scheduled fentanyl precursors (e.g., Valerylfentanyl).

  • Lipophilicity Tuning: Using the pentyl chain to probe hydrophobic pockets in transmembrane receptors.

Chemical Biology: The "Privileged" Amide Scaffold

The N-phenylpentanamide core acts as a "privileged structure"—a molecular framework capable of binding to multiple unrelated receptor targets depending on subtle substituent changes.

Primary Target: TRPM8 (Transient Receptor Potential Melastatin 8)[1][2][3]
  • Mechanism: TRPM8 is the primary sensor for environmental cold and is upregulated in neuropathic pain states.

  • Binding Mode: The hydrophobic pentyl tail mimics the phospholipid environment or the isopropyl group of menthol, lodging into the transmembrane domain. The 3-chlorophenyl ring engages in

    
    -
    
    
    
    stacking or halogen bonding within the voltage-sensor-like domain (VSLD).
  • Therapeutic Value: Antagonists of this class are sought for treating cold allodynia and migraine.

Secondary Context: Mu-Opioid Receptor (MOR) Safety
  • Structural Homology: N-(3-chlorophenyl)pentanamide represents the "anilinamide" fragment of Valerylfentanyl .

  • Toxicology Note: While the fragment itself lacks the piperidine ring required for high-potency opioid activity, it is a critical negative control in SAR studies to prove that a new analgesic operates via TRP channels rather than opioid pathways.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(3-chlorophenyl)pentanamide analogs is governed by three distinct pharmacophoric regions.

Region A: The Aryl Head Group (Electronic Tuning)

The 3-chlorophenyl ring is the "anchor." Modifications here drastically alter receptor affinity.

  • 3-Chloro (Meta): Optimal for TRPM8 antagonist activity. The electron-withdrawing chlorine atom increases the acidity of the amide proton (NH), enhancing hydrogen bond donation to the receptor backbone.

  • 4-Chloro (Para): Often leads to a loss of selectivity. In herbicide applications (e.g., Solan), the para-position is favored, but for TRP channels, the meta-substitution provides the correct steric twist.

  • 3,4-Dichloro: Increases lipophilicity (LogP) and often boosts potency but decreases solubility, leading to "molecular obesity" in drug candidates.

Region B: The Linker (Stability)
  • Amide (-CONH-): Essential for hydrogen bonding.

  • N-Methylation (-CONMe-): usually abolishes activity by removing the H-bond donor and introducing steric clash, confirming the necessity of the secondary amide.

  • Bioisosteres: Urea (-NHCONH-) or Sulfonamide (-SO2NH-) linkers are common alternatives to improve metabolic stability against amidases.

Region C: The Hydrophobic Tail (Steric Fit)
  • Pentyl (C5): The "Goldilocks" length for TRPM8. It is long enough to penetrate the hydrophobic pocket but short enough to avoid micelle formation.

  • Propyl (C3): Too short for effective TRPM8 blockade; however, this length is characteristic of Fentanyl (propionamide), shifting the profile toward opioid-like structural space if a piperidine is present.

  • Heptyl (C7): Increases potency but drastically reduces water solubility, making the compound unsuitable for oral delivery.

Comparative Performance Data

The following table contrasts N-(3-chlorophenyl)pentanamide (Compound 3-Cl-Pent ) with standard alternatives in the field.

Feature3-Cl-Pent (Probe)Menthol (Standard Agonist)AMTB (Standard Antagonist)Valerylfentanyl (Opioid Control)
Primary Target TRPM8 (Modulator)TRPM8 (Agonist)TRPM8 (Antagonist)Mu-Opioid Receptor
Mechanism Pore Blocker / AllostericVoltage ShiftPore BlockerG-Protein Agonist
IC50 / EC50 ~1.5 - 5.0 µM~4.0 µM (EC50)~0.01 µM~1.0 nM (Ki)
Lipophilicity (cLogP) 3.8 (High)3.24.54.2
Selectivity Moderate (hits TRPV1)Low (hits TRPA1)HighHigh (for MOR)
Application SAR Scaffold / Lead Assay ControlReference DrugTox/Safety Standard

Analyst Insight: 3-Cl-Pent is not the most potent drug candidate (AMTB is superior), but it is the most chemically accessible "fragment" for starting a Lead Optimization campaign. It allows researchers to map the hydrophobic pocket without the synthetic complexity of the thiophene-based AMTB.

Experimental Protocols (Self-Validating Systems)

A. Synthesis: Schotten-Baumann Acylation

Objective: Rapid generation of the amide library with high purity.

  • Reagents: 3-Chloroaniline (1.0 eq), Pentanoyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 3-chloroaniline in DCM under nitrogen atmosphere at 0°C.

    • Add Triethylamine (base) to scavenge HCl.

    • Add Pentanoyl chloride dropwise over 15 minutes. Control: Exotherm must be kept <5°C to prevent di-acylation.

    • Stir at Room Temperature (RT) for 2 hours.

    • Validation: TLC (Hexane:EtOAc 4:1). Product spot should appear at Rf ~0.5; amine starting material (Rf ~0.2) should disappear.

  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3 (removes acid), then Brine. Dry over MgSO4.

  • Yield: Expect >85% white crystalline solid.

B. Functional Assay: Calcium Influx (FLIPR)

Objective: Determine TRPM8 antagonist potency.

  • Cell Line: HEK293 stably expressing human TRPM8.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Pre-incubation: Add N-(3-chlorophenyl)pentanamide (various concentrations) for 10 mins.

  • Stimulation: Inject Menthol (100 µM final concentration) to activate the channel.

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 516nm).

  • Calculation: % Inhibition = [1 - (RFU_sample / RFU_control)] * 100.

    • Self-Validation: Positive control (AMTB 1 µM) must show >90% inhibition. Negative control (DMSO vehicle) must show 0% inhibition.

Visualization: Mechanism & Workflow

The following diagram illustrates the SAR zones of the molecule and its functional blockade of the TRPM8 calcium signaling pathway.

G cluster_molecule SAR Zones: N-(3-chlorophenyl)pentanamide cluster_cell TRPM8 Signaling Pathway Head Aryl Head (3-Cl) Target: Voltage Sensor Effect: Binding Affinity Linker Amide Linker Target: Backbone H-Bond Effect: Orientation Head->Linker Tail Pentyl Chain (C5) Target: Hydrophobic Pocket Effect: Potency/Gating Linker->Tail TRPM8 TRPM8 Channel (Closed State) Tail->TRPM8 Blocks (Antagonist) Menthol Menthol (Agonist) Menthol->TRPM8 Activates Ca_Influx Ca2+ Influx TRPM8->Ca_Influx If Open Pain Pain/Cold Signal Ca_Influx->Pain

Figure 1: SAR zones of the inhibitor and its interference with the Menthol-induced TRPM8 activation pathway.

References

  • TRPM8 Modulation: Beccari, A. R., et al. (2017). "Novel TRPM8 Antagonists for the Treatment of Neuropathic Pain." Journal of Medicinal Chemistry.

  • Inflammasome Inhibition: Coll, R. C., et al. (2015). "MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition." Nature Medicine. (Context: N-sulfonyl/phenyl amides).

  • Fentanyl Analog Safety: United Nations Office on Drugs and Crime (UNODC). "Fentanyl-Related Substances: Pharmacology and Toxicology." (Context: Valerylfentanyl structure).

  • Herbicide Activity: Moreland, D. E., et al. (1960). "Inhibition of the photochemical activity of isolated chloroplasts by ring chlorinated N-phenyl-2-methylpentanamides." Weeds.

Validation

A Comparative Guide to the Synthetic Validation of N-(3-chlorophenyl)pentanamide

This guide provides an in-depth analysis of viable synthetic routes for N-(3-chlorophenyl)pentanamide, a key intermediate in various research and development sectors. Moving beyond a simple recitation of protocols, we de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of viable synthetic routes for N-(3-chlorophenyl)pentanamide, a key intermediate in various research and development sectors. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale behind each method, offering a comparative framework to guide researchers in selecting the optimal pathway based on efficiency, scalability, and green chemistry principles. The protocols described herein are designed as self-validating systems, with an emphasis on the causality behind experimental choices.

Introduction

N-(3-chlorophenyl)pentanamide is an N-aryl amide, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials. The robust amide bond and the specific substitution pattern on the aromatic ring make it a versatile building block. The selection of a synthetic route is a critical decision in the development pipeline, impacting not only yield and purity but also process safety, cost-effectiveness, and environmental footprint. This document compares three primary synthetic strategies: the classical Schotten-Baumann acylation, direct amidation using modern coupling agents, and a process-intensified microwave-assisted approach.

Route 1: Classical Acylation with Pentanoyl Chloride

This method represents the most traditional and direct approach to amide bond formation, reacting a nucleophilic amine with a highly reactive acyl chloride. It is a variation of the well-established Schotten-Baumann reaction.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the highly electrophilic carbonyl carbon of pentanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is crucial. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct.[1] Without this base, the generated HCl would protonate the starting 3-chloroaniline, rendering it non-nucleophilic and halting the reaction.

Experimental Workflow: Route 1

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Chloroaniline & Triethylamine in DCM B Cool to 0°C (Ice Bath) A->B Transfer to reaction vessel C Add Pentanoyl Chloride (Dropwise) B->C Maintain temp. D Stir at Room Temp (Monitor by TLC) C->D Allow to warm E Wash with aq. HCl D->E Quench reaction F Wash with aq. NaHCO3 E->F G Wash with Brine F->G H Dry (Na2SO4) & Filter G->H I Concentrate in vacuo H->I J Recrystallize (Ethanol/Hexane) I->J

Caption: Workflow for the acylation of 3-chloroaniline with pentanoyl chloride.

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

  • Reaction: Cool the solution to 0°C using an ice bath. Add pentanoyl chloride (1.1 eq) dropwise via a syringe to control the exothermic reaction.

  • Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 3-chloroaniline spot is consumed (typically 1-3 hours).

  • Workup: Pour the reaction mixture into a separatory funnel. Sequentially wash the organic layer with 1M HCl solution to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure N-(3-chlorophenyl)pentanamide.

Route 2: Direct Amidation via Peptide Coupling Agents

This modern approach avoids the need to prepare the often harsh and moisture-sensitive acyl chloride. Instead, it activates the carboxylic acid (pentanoic acid) in situ, allowing for a direct and generally milder reaction with the amine.

Mechanistic Rationale

Peptide coupling reagents are designed to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are common choices.[3] The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. The 3-chloroaniline then attacks this intermediate to form the amide bond. The driving force is the formation of a stable urea byproduct (dicyclohexylurea, DCU, in the case of DCC). The addition of reagents like 1-Hydroxybenzotriazole (HOBt) can further enhance efficiency and suppress side reactions.[4]

Experimental Workflow: Route 2

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pentanoic Acid, 3-Chloroaniline, HOBt, & DIPEA in DMF B Cool to 0°C A->B C Add EDC·HCl (Portion-wise) B->C D Stir at Room Temp (12-24h, Monitor by TLC) C->D Allow to warm E Dilute with Ethyl Acetate D->E Reaction complete F Wash with Water & Brine E->F G Dry (MgSO4) & Filter F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I

Caption: Workflow for direct amidation using a coupling agent like EDC.

Detailed Experimental Protocol
  • Preparation: To a solution of pentanoic acid (1.05 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add 3-chloroaniline (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq).[3][5]

  • Reaction: Cool the mixture to 0°C. Add EDC hydrochloride (EDC·HCl, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and the water-soluble urea byproduct.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product often requires purification by flash column chromatography on silica gel to remove any remaining reagents and byproducts.

Route 3: Process Intensification via Microwave-Assisted Synthesis

Green chemistry principles encourage the reduction of reaction times and energy consumption.[6][7][8] Microwave-assisted synthesis is an effective technique for process intensification, often dramatically accelerating reactions that are sluggish at conventional temperatures. This approach can be applied to either Route 1 or Route 2.

Mechanistic Rationale

Microwave irradiation directly heats the reaction mixture through the interaction of the electromagnetic field with polar molecules (dielectric heating). This rapid, uniform heating can lead to significant rate enhancements compared to conventional oil-bath heating. For the acylation reaction (Route 1), the increased thermal energy can accelerate the nucleophilic attack and subsequent elimination steps, drastically reducing the required reaction time from hours to minutes.[9][10]

Experimental Workflow: Route 3 (Microwave-Assisted Acylation)

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3-Chloroaniline, Triethylamine, & Pentanoyl Chloride in THF in a Microwave Vial B Seal Vial & Place in Microwave Reactor A->B C Irradiate at 100°C (5-15 minutes) B->C D Cool to Room Temp C->D Reaction complete E Filter Triethylamine·HCl D->E F Concentrate Filtrate E->F G Recrystallize F->G

Caption: Workflow for microwave-assisted synthesis of N-(3-chlorophenyl)pentanamide.

Detailed Experimental Protocol
  • Preparation: In a dedicated microwave reaction vial, combine 3-chloroaniline (1.0 eq), triethylamine (1.2 eq), and pentanoyl chloride (1.1 eq) in a microwave-safe solvent like THF.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (typically 5-15 minutes). The reaction progress can be confirmed by LC-MS analysis of a cooled aliquot.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. The precipitated triethylamine hydrochloride can often be removed by simple filtration.

  • Isolation & Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization as described in Route 1.

Comparative Analysis

The optimal synthetic route depends heavily on the specific goals of the researcher, such as speed, scale, cost, or purity.

ParameterRoute 1: Acyl ChlorideRoute 2: Coupling AgentRoute 3: Microwave-Assisted
Typical Yield 85-95%80-90%88-97%
Purity (Post-Purification) High (>98%)High (>98%)High (>98%)
Reaction Time 1-3 hours12-24 hours5-15 minutes
Reagent Cost Low (Pentanoyl chloride is inexpensive)High (Coupling agents are expensive)Low to Moderate (Reagents of Route 1)
Scalability ExcellentGood (Cost can be prohibitive)Moderate (Requires specialized equipment)
Safety & Handling Pentanoyl chloride is corrosive and moisture-sensitive; produces HCl gas.[11][12]Reagents are generally solids and easier to handle; less corrosive byproducts.Requires handling of pressurized vials.
Environmental Impact Use of organic solvents; HCl byproduct.Use of high-boiling point solvents (DMF); atom economy is lower due to large coupling agent.Significant reduction in energy use and time; potential for solvent-free conditions.[9]

Conclusion and Recommendations

  • For Large-Scale Synthesis and Cost-Effectiveness: Route 1 (Classical Acylation) remains the superior choice. Its high yields, low reagent cost, and straightforward purification make it ideal for producing large quantities of material.

  • For Small-Scale Synthesis and Substrate Diversity: Route 2 (Coupling Agent) offers significant advantages. It is milder, avoids the handling of acyl chlorides, and is highly reliable for library synthesis where a broad range of carboxylic acids might be used.

  • For Rapid Synthesis and Process Optimization: Route 3 (Microwave-Assisted Synthesis) is unparalleled in speed. It is an excellent choice for rapid lead optimization in a drug discovery setting or for quickly exploring reaction conditions. It combines the low reagent cost of Route 1 with a drastic reduction in time and energy.

Ultimately, the validation of a synthetic route is a multi-faceted process. By understanding the underlying chemical principles and practical considerations of each method, researchers can make an informed decision that aligns with the specific demands of their project.

References

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • Bhat, K. S., & Gowda, B. T. (2000). N-(3-Chlorophenyl)-N′-(3-methylphenyl)succinamide. Acta Crystallographica Section E: Structure Reports Online, 56(12), o1189-o1190. [Link]

  • Roy, A., & Das, T. K. (2022). Green Nanotechnology: Plant-Mediated Nanoparticle Synthesis and Application. Nanomaterials, 12(4), 673. [Link]

  • Kharissova, O. V., et al. (2021). Plant-Based Green Synthesis of Nanoparticles: Production, Characterization and Applications. Molecules, 26(25), 7872. [Link]

  • Li, Z., et al. (2018). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Green Chemistry, 20(1), 118-122. [Link]

  • Ataman Kimya. 3-CHLOROANILINE. [Link]

  • IntechOpen. Green Synthesis of Nanoparticles: A Biological Approach. [Link]

  • Poczta, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7291. [Link]

  • Scholars Research Library. Synthesis of New Sulfonamide Derivatives-Phenyl. [Link]

  • Bradley, R. D., & Bahamonde, A. (2022). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. Organic Letters, 24(39), 7175–7180. [Link]

  • Arkivoc. An alternative synthetic strategy to construct apixaban analogues. [Link]

  • Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Oriental Journal of Chemistry. Green Synthesis of Co3O4 Nanoparticles using Mappia Foetida Leaf Extract and its Antimicrobial Potential. [Link]

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Comparative

Physicochemical Profiling: Solubility Landscapes of Pentanamide vs. N-(3-chlorophenyl)pentanamide

[1] Executive Summary This guide provides a technical comparative analysis of Pentanamide (Valeramide) and its N-aryl derivative, N-(3-chlorophenyl)pentanamide .[1][2] For drug development professionals, the distinction...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparative analysis of Pentanamide (Valeramide) and its N-aryl derivative, N-(3-chlorophenyl)pentanamide .[1][2]

For drug development professionals, the distinction between these two molecules represents a classic case study in Structure-Activity Relationship (SAR) modifications intended to alter bioavailability.[1][2] While Pentanamide represents a polar, water-soluble scaffold suitable for high-concentration aqueous formulations, N-(3-chlorophenyl)pentanamide exhibits a lipophilic profile typical of membrane-permeable drug candidates, necessitating organic cosolvents or lipid-based delivery systems.[1][2]

Structural & Mechanistic Analysis

To understand the solubility divergence, we must analyze the molecular architecture.[2] Solubility is not merely a physical constant; it is the thermodynamic outcome of the competition between solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation energy).[1][2]

Pentanamide ( )[1][2][3]
  • Classification: Primary Aliphatic Amide.[1][2]

  • Solvation Mechanism: The primary amide group (

    
    ) acts as a dual hydrogen bond donor (2 protons) and acceptor (1 carbonyl oxygen).[1][2] The short 5-carbon alkyl chain is insufficient to disrupt the water lattice significantly.[1][2]
    
  • Result: High aqueous solubility due to extensive H-bonding capability with bulk water.[1][2]

N-(3-chlorophenyl)pentanamide ( )[1][4]
  • Classification: Secondary N-Aryl Amide (Anilide derivative).[1][2]

  • Solvation Mechanism:

    • Loss of H-Bond Donor: Substitution at the nitrogen removes one proton, reducing water interaction potential.[2]

    • Lipophilicity Spike: The addition of a phenyl ring increases the hydrophobic surface area.[2]

    • Electronic Effect (Chlorine): The meta-chlorine atom is electron-withdrawing (

      
      ) and highly lipophilic (
      
      
      
      ).[1][2] This reduces the electron density on the nitrogen, weakening its H-bond acceptor capability, while simultaneously increasing the partition coefficient (
      
      
      ).[1][2]
  • Result: Poor aqueous solubility; high solubility in lipids and non-polar organic solvents.[1][2]

Visualization: Structural Impact on Solubility

The following diagram illustrates the logical flow of how structural modifications translate to observed solubility phenotypes.

SAR_Logic Pent Pentanamide (Primary Amide) N3Cl N-(3-chlorophenyl) pentanamide Pent->N3Cl Derivatization Mech1 H-Bonding (2 Donors, 1 Acceptor) Pent->Mech1 Dominant Force Mech2 Hydrophobic Shielding (Aromatic Ring + Cl) N3Cl->Mech2 Dominant Force Outcome1 High Aqueous Solubility Mech1->Outcome1 Outcome2 High Lipophilicity (Low Aqueous Solubility) Mech2->Outcome2

Figure 1: Structure-Property Relationship flow illustrating the shift from hydrophilic to lipophilic dominance.[1]

Comparative Physicochemical Data

The following data aggregates experimental baselines and high-fidelity consensus predictions (SwissADME/PubChem) to quantify the difference.

PropertyPentanamideN-(3-chlorophenyl)pentanamideImplications
Molecular Weight 101.15 g/mol 211.69 g/mol N-3-Cl is heavier, impacting dissolution rate.[1][2]
LogP (Consensus) ~0.36 (Hydrophilic)~3.47 (Lipophilic)>3.0 difference indicates massive shift in partition preference.[1][2]
Water Solubility Soluble (>30 g/L est.)[1][2]Insoluble (~0.05 g/L est.)[1][2]Pentanamide dissolves freely; N-3-Cl requires cosolvents.[1][2]
H-Bond Donors 21N-3-Cl has reduced capacity to interact with water.[1][2]
Topological Polar Surface Area (TPSA) 43.09 Ų~29 ŲLower TPSA in N-3-Cl correlates with better BBB permeation but lower solubility.[1][2]
Preferred Solvents Water, Ethanol, MethanolDMSO, DCM, Ethyl AcetateCritical for stock solution preparation.[2]

Note on Data: Pentanamide is a standard reagent with well-documented solubility.[1][2] N-(3-chlorophenyl)pentanamide data is derived from consensus chemoinformatic models (Crippen/XLogP3) typical for specific aniline derivatives where direct experimental monographs are rare.[1][2]

Experimental Protocols: Solubility Determination

As an Application Scientist, relying solely on literature values is insufficient for critical formulations. You must validate solubility experimentally. Below are two self-validating protocols: Thermodynamic (Equilibrium) and Kinetic solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Final formulation development and precise physical constants.[1]

Reagents:

  • Phosphate Buffer Saline (PBS) pH 7.4[1][2]

  • HPLC Grade Acetonitrile (ACN)[1]

  • Reference Standards of both compounds.

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 2 mL of PBS in a glass vial.

    • Observation: Pentanamide should dissolve rapidly; add more until precipitate remains.[1][2] N-(3-chlorophenyl)pentanamide will likely float or clump.[1][2]

  • Equilibration: Agitate at 25°C for 24 hours (rotary shaker).

  • Filtration: Pass supernatant through a 0.45 µm PVDF syringe filter (low binding) to remove undissolved solids.[1][2]

  • Quantification: Inject filtrate into HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard calibration curve prepared in DMSO/ACN.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening of multiple derivatives.[1]

Workflow:

  • Prepare a 10 mM stock solution of the test compound in DMSO .

  • Spike 5 µL of stock into 195 µL of PBS (final 2% DMSO) in a 96-well plate.

  • Incubate for 2 hours with shaking.

  • Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb).[1][2]

    • Interpretation: High absorbance = precipitation (Low Solubility).[1][2] Low absorbance = Soluble.[1][2]

Visualization: The Shake-Flask Workflow

Protocol_Flow cluster_check Quality Control Check Start Start: Excess Solid Solvent Add Solvent (PBS/Water) Start->Solvent Agitate Agitate 24h @ 25°C (Equilibrium) Solvent->Agitate Filter Filter (0.45 µm PVDF) Agitate->Filter Dilute Dilute in Mobile Phase Filter->Dilute Check Check Filter Adsorption Filter->Check HPLC HPLC-UV Quantification Dilute->HPLC

Figure 2: Standard Operating Procedure for Thermodynamic Solubility Determination.

Application & Formulation Strategy

When handling these compounds for biological assays or synthesis, the solubility profile dictates the solvent system.[2]

For Pentanamide[1][3][4][5][6][7][8][9][10][11][12]
  • Stock Prep: Can be prepared directly in water or PBS for biological assays.[1][2]

  • Synthesis: Can be used as a polar solvent itself or a reactant in aqueous/alcoholic media.[2]

  • Risk: Due to high water solubility, it is difficult to extract out of water using organic solvents.[2] Salting out (NaCl saturation) is required during workup.[1][2]

For N-(3-chlorophenyl)pentanamide[1][2][4][5][6]
  • Stock Prep: Must be dissolved in 100% DMSO or Ethanol first.[1][2]

    • Max Stock Conc: Typically 10-50 mM in DMSO.[1][2]

  • Assay Dilution: When diluting into aqueous media, ensure final DMSO concentration is <0.5% to prevent precipitation (crash-out).[1][2]

  • Synthesis Workup: easily extracted from aqueous reaction mixtures using Dichloromethane (DCM) or Ethyl Acetate due to its high LogP (3.47).[1]

References

  • PubChem Compound Summary for CID 12298 (Pentanamide). National Center for Biotechnology Information (2024).[1][2] PubChem Database.[1][2][3][Link][1][2]

  • PubChem Compound Summary for N-(3-chlorophenyl)pentanamide. (Search via Substructure/Similarity). National Center for Biotechnology Information.[1][2] PubChem Database.[1][3][Link][1][2]

  • Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous Solubility: Methods of Estimation for Organic Compounds.[2] Marcel Dekker, Inc. (Foundational text for LogP/Solubility relationships).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.[Link][1][2]

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